3,4-Dichlorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWBYWUSERRVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215944 | |
| Record name | 3,4-Dichlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6574-99-8 | |
| Record name | 3,4-Dichlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3NZ9X3XQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzonitrile is an aromatic nitrile compound that serves as a crucial intermediate in the synthesis of a variety of agrochemicals, pharmaceuticals, and other chemical products.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two chlorine atoms and a nitrile group, imparts specific physicochemical properties that are critical to its reactivity and application in various synthetic pathways. This guide provides an in-depth overview of these properties, along with detailed experimental protocols for their determination and relevant workflows for its synthesis and analysis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference |
| Appearance | White to brown crystalline powder | [2] |
| Molecular Formula | C₇H₃Cl₂N | [3][4] |
| Molecular Weight | 172.01 g/mol | [3][4] |
| Melting Point | 70-78 °C | [2][3][5] |
| Boiling Point | 235.5 °C @ 760 mmHg; 129-130 °C @ 0.01 Torr | [2][3] |
| Density | ~1.4 g/cm³ | [2][3][5] |
| Flash Point | 95 °C | [2][3][5] |
| Vapor Pressure | 0.0498 mmHg @ 25°C | [2][3] |
| Refractive Index | 1.583 | [2][3] |
Solubility and Partitioning
| Property | Value | Reference |
| Water Solubility | Insoluble | [2][3] |
| LogP (Octanol/Water Partition Coefficient) | 2.8 - 3.1 | [3][6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 1,2-dichlorobenzene (B45396).[7]
Step 1: Bromination of 1,2-Dichlorobenzene to form 3,4-Dichlorobromobenzene
-
Charge a reaction vessel with 1,2-dichlorobenzene and a catalyst, such as iron powder.
-
Heat the mixture to approximately 45°C.
-
Slowly add bromine dropwise to the reaction mixture.
-
Maintain the temperature and allow the reaction to proceed for a set time (e.g., 2 hours) after the addition of bromine is complete.
-
Upon completion, quench the reaction and wash the mixture, for example, with a sodium sulfite (B76179) solution and dichloromethane.
-
The crude product, 3,4-dichlorobromobenzene, can be purified by distillation.
Step 2: Cyanation of 3,4-Dichlorobromobenzene to form this compound
-
In a separate reaction vessel, mix cuprous cyanide, a catalyst (e.g., L-proline), and a solvent such as DMF.
-
Heat this mixture to around 128°C.
-
Prepare a solution of the 3,4-dichlorobromobenzene from Step 1 in a suitable solvent (e.g., DMF).
-
Add the 3,4-dichlorobromobenzene solution dropwise to the heated cuprous cyanide mixture.
-
Maintain the reaction temperature for a specified period (e.g., 3 hours) after the addition is complete.
-
After the reaction, the mixture is cooled and washed with water to isolate the crude this compound.
-
The final product can be further purified as needed.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method.[2][3][5]
-
A small amount of the crystalline this compound is placed into a capillary tube, which is sealed at one end.
-
The capillary tube is attached to a thermometer.
-
The thermometer and capillary tube assembly are placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[5]
-
The sample is heated slowly and evenly.[2]
-
The temperature at which the solid first begins to melt (t₁) and the temperature at which the solid has completely melted (t₂) are recorded.[5]
-
The melting point is reported as the range between t₁ and t₂.[2] For a pure compound, this range is typically narrow.[3]
Determination of Boiling Point
The boiling point at a specific pressure can be determined using a distillation method or the Thiele tube method.[7][8]
-
A small quantity of liquid this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube.[9]
-
The fusion tube is attached to a thermometer and heated in a heating bath.
-
The temperature is raised until a steady stream of bubbles emerges from the open end of the capillary tube.[9]
-
The heating is then stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]
Determination of Solubility
A qualitative assessment of solubility can be performed as follows:
-
Place a small, measured amount of this compound (e.g., 25 mg) into a test tube.
-
Add a small volume of the solvent to be tested (e.g., 0.75 mL of water or an organic solvent) in portions.[10]
-
After each addition, vigorously shake the test tube.[10]
-
Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent under the tested conditions.
Visualizations
The following diagrams illustrate key experimental workflows and a relevant biological pathway for a related compound.
Biological Activity Context
While this compound is primarily used as a chemical intermediate, related benzonitrile (B105546) structures have shown biological activity. For instance, the derivative 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (MDL-860) has demonstrated antiviral properties against picornaviruses.[11] Its mechanism of action is believed to involve the inhibition of an early event in the viral replication cycle that occurs after the uncoating of the virus and is essential for the synthesis of viral RNA.[11][12] Additionally, other dichlorobenzonitrile isomers, such as 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), are used as herbicides and are known to inhibit cell wall biosynthesis in plants.[13] These examples highlight the potential for dichlorobenzonitrile scaffolds in the development of biologically active molecules.
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a valuable building block in organic synthesis. Understanding these properties is essential for its effective use in research and development, particularly in the fields of agrochemicals and pharmaceuticals. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis and characterization of this important chemical intermediate.
References
- 1. This compound | Alzchem Group [alzchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. scbt.com [scbt.com]
- 5. byjus.com [byjus.com]
- 6. This compound | C7H3Cl2N | CID 81051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3,4-Dichlorobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 3,4-Dichlorobenzonitrile
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 6574-99-8 | [2][3] |
| Molecular Formula | C₇H₃Cl₂N | [3][4] |
| Molecular Weight | 172.01 g/mol | [4] |
| Melting Point | 74-78 °C | [2][5] |
| Boiling Point | 129-130 °C (at 0.01 Torr) | [2] |
| Appearance | White to brown powder or crystalline powder | [2] |
| Water Solubility | Insoluble | [2][4][5] |
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound across a range of organic solvents at various temperatures remains largely unpublished. However, to illustrate the expected solubility trends and provide a practical reference, the following section presents data for 3,4-dichloronitrobenzene (B32671), a compound with a similar dichlorinated benzene (B151609) ring structure. It is important to note that the nitro group in 3,4-dichloronitrobenzene will influence its polarity and, consequently, its solubility profile compared to the nitrile group in this compound.
Illustrative Solubility of 3,4-Dichloronitrobenzene
The mole fraction solubility of 3,4-dichloronitrobenzene in several organic solvents was determined over a temperature range of 278.15 K to 303.15 K.[6][7] The data indicates that solubility generally increases with temperature, a common trend for the dissolution of crystalline solids in organic solvents.[6][7]
Table 1: Mole Fraction Solubility (x) of 3,4-Dichloronitrobenzene in Various Organic Solvents at Different Temperatures (K) [6][7]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | 1-Propanol | 2-Propanol | 1-Butanol |
| 278.15 | 0.0187 | 0.0163 | 0.1152 | 0.0142 | 0.0129 | 0.0125 |
| 283.15 | 0.0234 | 0.0203 | 0.1343 | 0.0173 | 0.0158 | 0.0153 |
| 288.15 | 0.0290 | 0.0252 | 0.1559 | 0.0211 | 0.0194 | 0.0188 |
| 293.15 | 0.0358 | 0.0312 | 0.1805 | 0.0257 | 0.0238 | 0.0231 |
| 298.15 | 0.0441 | 0.0385 | 0.2083 | 0.0313 | 0.0292 | 0.0284 |
| 303.15 | 0.0543 | 0.0475 | 0.2398 | 0.0382 | 0.0358 | 0.0349 |
Disclaimer: This data is for the analogous compound 3,4-dichloronitrobenzene and should be used for illustrative purposes only.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development, including reaction solvent selection, crystallization, and formulation. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Isothermal Saturation (Shake-Flask) Method
This is a widely used and reliable method for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. To avoid drawing up solid particles, the sample should be taken from the upper portion of the solution.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Weigh the vial containing the dried solid. The mass of the dissolved this compound can then be determined.
-
Alternatively, the concentration of the filtered solution can be determined using a validated HPLC or GC method by comparing the response to a calibration curve prepared with known concentrations of this compound in the same solvent.
Calculation: Solubility ( g/100 mL) = (mass of dissolved solid in g / volume of solvent in mL) * 100
Gravimetric Method
This method is straightforward and relies on the accurate weighing of the solute and solvent.
Objective: To determine the mass fraction solubility of this compound in a solvent at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a stirrer
-
Thermostatic water bath
-
Analytical balance
-
Filtration apparatus
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent at a specific temperature in the jacketed glass vessel, ensuring excess solid is present.
-
Stir the solution for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully decant a known mass of the clear, saturated solution into a pre-weighed container.
-
Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven).
-
Weigh the container with the dried residue.
-
The mass of the dissolved this compound and the mass of the solvent can be calculated.
Calculation: Mass fraction solubility = mass of dissolved this compound / (mass of dissolved this compound + mass of solvent)
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for solubility determination and a logical pathway for the synthesis and application of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Synthesis and application of this compound.
References
- 1. JP3438084B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. This compound | 6574-99-8 [amp.chemicalbook.com]
- 3. This compound | C7H3Cl2N | CID 81051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
3,4-Dichlorobenzonitrile CAS number and structure
An In-depth Technical Guide to 3,4-Dichlorobenzonitrile
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical Identity and Properties
This compound is a white crystalline powder at room temperature.[1] It is identified by the CAS number 6574-99-8.[1][2][3][4][5] The chemical formula for this compound is C7H3Cl2N.[1][2][3][4]
Chemical Structure:
The structure of this compound consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 3 and 4, and a nitrile group at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6574-99-8 | [1][2][3][4][5] |
| Molecular Formula | C7H3Cl2N | [1][2][3][4] |
| Molecular Weight | 172.01 g/mol | [2][3][6] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 74-78 °C | [1][5] |
| Boiling Point | 235.5 °C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1] |
| Flash Point | 95 °C | [1][5] |
| Water Solubility | Insoluble | [1][5] |
| LogP | 2.86508 | [1] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common and scalable approach involves a two-step process starting from 1,2-dichlorobenzene (B45396).[7][8]
Experimental Protocol: Two-Step Synthesis from 1,2-Dichlorobenzene
This method involves the bromination of 1,2-dichlorobenzene to form 3,4-dichlorobromobenzene, followed by a cyanidation reaction.[7][8]
Step 1: Bromination of 1,2-Dichlorobenzene
-
Materials: 1,2-dichlorobenzene (26.2g), iron powder (2.75g), bromine (26g), sodium sulfite (B76179) solution, dichloromethane.
-
Procedure:
-
Mix 26.2g of 1,2-dichlorobenzene with 2.75g of iron powder in a reaction vessel.[8]
-
Heat the mixture to 45°C.[8]
-
Slowly add 26g of bromine dropwise at a rate of 0.2 mL/min.[8]
-
After the addition is complete, maintain the reaction at temperature for 2 hours.[8]
-
Upon completion, wash the reaction mixture with a sodium sulfite solution and extract with dichloromethane.[8]
-
The crude product is purified by rectification to yield 3,4-dichlorobromobenzene.[8]
-
Step 2: Cyanidation of 3,4-Dichlorobromobenzene
-
Materials: Cuprous cyanide (5.4g), L-proline (0.1g), DMF (25g), 3,4-dichlorobromobenzene (11.3g), DMF (10g).
-
Procedure:
-
Mix 5.4g of cuprous cyanide, 0.1g of L-proline, and 25g of DMF in a reaction vessel.[7]
-
Heat the mixture to 128°C.[7]
-
Prepare a solution of 11.3g of 3,4-dichlorobromobenzene in 10g of DMF.[7]
-
Add the 3,4-dichlorobromobenzene solution dropwise to the heated reaction mixture.[7]
-
After the addition is complete, maintain the reaction at temperature for 3 hours.[7]
-
After the reaction is finished, the product is isolated by water washing and layer separation to yield this compound with a purity of 98.2% and a molar yield of 96.5%.[7]
-
Caption: Figure 1: Two-Step Synthesis of this compound
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 171, m/z 2nd Highest: 173, m/z 3rd Highest: 100 | [6] |
| Infrared (IR) Spectrum | Available in the NIST WebBook | [4] |
Applications in Research and Development
This compound is a versatile intermediate with significant applications in the following sectors:
-
Agrochemicals: It is a key intermediate in the synthesis of herbicides and pesticides.[9] Specifically, it is an important precursor for cyhalofop-butyl, an aryloxyphenoxypropionic acid herbicide that is highly effective and safe for use in rice cultivation.
-
Pharmaceuticals: This compound serves as a building block in the synthesis of various pharmaceutical agents.[3][9] Its role as an intermediate is critical in the development of new therapeutic drugs.[9]
-
Chemical Synthesis: Beyond its primary applications, it is also used in the production of dyes, pigments, and other specialty chemicals.[10]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Table 3: Hazard Identification and Safety Precautions
| Hazard Class | Precautionary Statement | Reference |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [6][11] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. Wear protective gloves/protective clothing. | [6][11] |
| Skin Irritation (Category 2) | Causes skin irritation. Wash skin thoroughly after handling. | [6][11] |
| Eye Irritation (Category 2) | Causes serious eye irritation. Wear eye protection/face protection. Rinse cautiously with water for several minutes if in eyes. | [6][11] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [6][11] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation. | [6][11] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[11]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11]
Handling and Storage:
-
Store in a well-ventilated place.[11]
-
Keep container tightly closed.[11]
-
Store locked up.[11]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[11]
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | Alzchem Group [alzchem.com]
- 4. This compound [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | C7H3Cl2N | CID 81051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 8. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. dataintelo.com [dataintelo.com]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Analysis of 3,4-Dichlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dichlorobenzonitrile (C₇H₃Cl₂N), a significant intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a conceptual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Note: The following NMR data is predicted and serves as a reference for expected spectral features. Experimental values may vary slightly based on solvent and concentration.
¹H NMR (Proton NMR) Spectrum (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.85 | d | ~2.0 | H-2 |
| 7.70 | dd | ~8.4, 2.0 | H-6 |
| 7.60 | d | ~8.4 | H-5 |
¹³C NMR (Carbon-13) Spectrum (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 139.0 | C-4 |
| 134.5 | C-3 |
| 133.0 | C-5 |
| 131.5 | C-6 |
| 129.0 | C-2 |
| 117.5 | C≡N |
| 114.0 | C-1 |
Table 2: Infrared (IR) Spectroscopy Data
The following prominent absorption peaks are identified from the gas-phase IR spectrum of this compound.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak | Aromatic C-H Stretch |
| ~2230 | Strong | C≡N (Nitrile) Stretch |
| ~1580, 1470, 1380 | Medium | Aromatic C=C Ring Stretch |
| ~1130, 890, 830 | Strong | C-Cl Stretch and Aromatic C-H Bending |
Table 3: Mass Spectrometry (MS) Data
The following data was obtained from Electron Ionization Mass Spectrometry (EI-MS).[2]
| m/z | Relative Intensity | Assignment |
| 171/173/175 | High | [M]⁺ (Molecular Ion) Isotopic Cluster |
| 136 | Medium | [M-Cl]⁺ |
| 108 | Medium | [M-Cl-CN]⁺ |
| 100 | High | [C₆H₂Cl]⁺ |
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectrum Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans are generally sufficient.
-
-
Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.
-
-
¹³C NMR Spectrum Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer is suitable.
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to remove ¹³C-¹H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
A higher number of scans (e.g., 64-256) is required due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Similar to ¹H NMR, the FID is processed using Fourier transformation, phase correction, and baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Collect the sample spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
Once in the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment in a reproducible manner.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart of the general process for spectroscopic analysis.
References
The Regioselective Reactivity of 3,4-Dichlorobenzonitrile with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3,4-dichlorobenzonitrile with a range of nucleophiles. The document elucidates the governing principles of nucleophilic aromatic substitution (SNAr) on this substrate, with a particular focus on regioselectivity. Quantitative data from various reactions are presented in structured tables for comparative analysis. Detailed experimental protocols for key transformations are provided, alongside mechanistic diagrams to illustrate the underlying chemical pathways. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, aiding in the strategic design and execution of synthetic routes involving this compound.
Introduction
This compound is a versatile chemical intermediate of significant interest in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its aromatic core, substituted with two chlorine atoms and an electron-withdrawing nitrile group, presents a unique platform for nucleophilic aromatic substitution (SNAr) reactions. The electronic disparity of the two chloro-substituents, one para and the other meta to the cyano group, dictates a pronounced regioselectivity in these reactions, making it a predictable and valuable building block in multi-step syntheses.
This guide explores the reactivity of this compound with various classes of nucleophiles, including oxygen-based, nitrogen-based, and sulfur-based reagents. By consolidating available data and providing detailed experimental insights, this document aims to facilitate a deeper understanding of the factors governing these transformations and to empower researchers to effectively utilize this compound in their synthetic endeavors.
General Principles of Reactivity
The reactivity of this compound towards nucleophiles is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds via a two-step addition-elimination pathway, which is facilitated by the presence of the strongly electron-withdrawing nitrile (-CN) group.
The nitrile group activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. The negative charge of the complex is delocalized onto the cyano group, which is more effective when the nucleophilic attack occurs at the carbon atom para (C4) or ortho (C2, which is unsubstituted in this case) to the nitrile.
Regioselectivity
In the case of this compound, the nitrile group is located at C1. Nucleophilic attack can, in principle, occur at either C3 (meta to -CN) or C4 (para to -CN).
-
Attack at C4: When a nucleophile attacks the carbon at the 4-position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electron-withdrawing nitrile group. This resonance stabilization significantly lowers the activation energy for this pathway.
-
Attack at C3: Conversely, nucleophilic attack at the 3-position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrile group through resonance.
Consequently, nucleophilic aromatic substitution on this compound overwhelmingly favors substitution at the 4-position . The product of these reactions is typically the corresponding 3-chloro-4-substituted benzonitrile.
Reactivity with Oxygen-Based Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily react with this compound to yield the corresponding 3-chloro-4-alkoxybenzonitriles and 3-chloro-4-phenoxybenzonitriles.
Quantitative Data for Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |
| 4-Chlorophenoxide | 4-Chlorophenol (B41353), KOH, Cu, 110-120 °C, 2.5 h | 3-Chloro-4-(4-chlorophenoxy)nitrobenzene* | 96 | [1] |
Note: This reaction was performed on the analogous 3,4-dichloronitrobenzene (B32671), which exhibits similar regioselectivity. The nitro group is also a strong electron-withdrawing group, directing substitution to the para position.
Experimental Protocol: Synthesis of 3-Chloro-4-(4-chlorophenoxy)nitrobenzene
Materials:
-
3,4-Dichloronitrobenzene
-
4-Chlorophenol
-
Potassium hydroxide (B78521) (KOH)
-
Fine copper powder
-
Sodium hydroxide (NaOH) solution (0.8 M)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
A mixture of 4-chlorophenol (97.7 mmol) and KOH (121.8 mmol) is heated at 70–80 °C with vigorous stirring until the phenol (B47542) is completely dissolved.[1]
-
Fine copper powder (0.456 mmol) and 3,4-dichloronitrobenzene (57.5 mmol) are added to the mixture.[1]
-
The reaction mixture is stirred at 110–120 °C for 2.5 hours.[1]
-
After cooling to room temperature, 0.8 M NaOH solution (14 mL) is added, and the resulting mixture is stirred for 20 minutes to form a precipitate.[1]
-
The precipitate is filtered and washed with water until a neutral pH is achieved.[1]
-
The crude product is purified by flash chromatography on silica gel using a 10% ethyl acetate in hexanes eluent to afford 3-chloro-4-(4-chlorophenoxy)nitrobenzene as a pale-yellow solid (96% yield).[1]
Reactivity with Nitrogen-Based Nucleophiles
Nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, are effective nucleophiles for the SNAr reaction with this compound, leading to the formation of various 3-chloro-4-aminobenzonitrile derivatives.
Quantitative Data for Reactions with Nitrogen-Based Nucleophiles
Experimental Protocol: General Procedure for Amination (Conceptual)
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
A suitable solvent (e.g., DMSO, DMF, or NMP)
-
A non-nucleophilic base (e.g., K₂CO₃ or Et₃N), if the amine is used as its salt.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (1.1-2 equivalents). If the amine is a salt, add a base (1.5-2.5 equivalents).
-
Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity with Sulfur-Based Nucleophiles
Thiolates are potent nucleophiles and react efficiently with this compound to produce 3-chloro-4-(alkylthio)- or 3-chloro-4-(arylthio)benzonitriles.
Quantitative Data for Reactions with Sulfur-Based Nucleophiles
Experimental Protocol: General Procedure for Thiolation (Conceptual)
Materials:
-
This compound
-
Thiol (e.g., thiophenol or an alkyl thiol)
-
A base (e.g., NaH, K₂CO₃, or NaOEt)
-
A suitable solvent (e.g., DMF, DMSO, or ethanol)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 equivalents) in the chosen solvent.
-
Add the base (1.2 equivalents) portion-wise at room temperature or below to generate the thiolate in situ.
-
Add a solution of this compound (1 equivalent) in the same solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Mechanisms and Logical Workflow
The predominant reaction mechanism for the substitution of a chlorine atom in this compound by a nucleophile is the SNAr mechanism. The logical workflow for predicting the outcome of such a reaction involves identifying the most electrophilic site on the aromatic ring and considering the stability of the possible intermediates.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr mechanism proceeds in two main steps:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine at the 4-position), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.
Caption: General mechanism for the SNAr reaction of this compound.
Regioselectivity Determination Workflow
The regioselectivity of the nucleophilic attack is determined by the relative stability of the possible Meisenheimer complexes.
References
The Enigmatic Mechanism of 3,4-Dichlorobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the specific mechanism of action of 3,4-Dichlorobenzonitrile (3,4-DCBN) in biological systems is limited. This guide provides a comprehensive overview of the known properties of 3,4-DCBN and leverages extensive data from its closely related isomer, 2,6-Dichlorobenzonitrile (Dichlobenil), to infer a probable mechanism of action. This information should be used as a foundation for further research, not as a definitive statement on the biological activity of 3,4-DCBN.
Executive Summary
This compound (3,4-DCBN) is a halogenated aromatic nitrile primarily utilized as a chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. While its direct biological effects are not well-documented, its structural isomer, 2,6-Dichlorobenzonitrile (Dichlobenil), is a well-characterized herbicide. This guide synthesizes the available data on 3,4-DCBN and extrapolates the extensively studied mechanism of Dichlobenil to provide a probable framework for understanding the biological activities of 3,4-DCBN. The primary proposed mechanism of action is the inhibition of cellulose (B213188) biosynthesis, a critical process in plant cell wall formation. Furthermore, this document explores its metabolic fate, potential toxicity, and provides generalized experimental protocols for its investigation.
Physicochemical Properties and Isomeric Comparison
Both 3,4-DCBN and its 2,6-isomer share the same molecular formula (C₇H₃Cl₂N) and molecular weight (172.01 g/mol ). However, the substitution pattern of the chlorine atoms on the benzene (B151609) ring significantly influences their physicochemical properties and, consequently, their biological activity.
| Property | This compound | 2,6-Dichlorobenzonitrile (Dichlobenil) |
| CAS Number | 6574-99-8 | 1194-65-6 |
| Appearance | White to brown crystalline powder | White crystalline solid |
| Melting Point | 74-78 °C | 144-145 °C |
| Water Solubility | Insoluble | 18 mg/L at 20°C |
| Primary Use | Chemical intermediate[1] | Herbicide[2] |
Studies on other dichlorinated aromatic compounds, such as dichlorophenols and dichloroanilines, suggest that 3,4-dichloro isomers tend to exhibit greater toxicity than their 2,6-dichloro counterparts.[3] This increased toxicity may be attributed to differences in steric hindrance and electronic properties, which can affect how the molecule interacts with biological targets.[3] The reduced steric bulk around the nitrile group in the 3,4-isomer compared to the 2,6-isomer could potentially allow for more favorable interactions with enzyme active sites.
Core Mechanism of Action: Inhibition of Cellulose Biosynthesis (Inferred from 2,6-Dichlorobenzonitrile)
The primary herbicidal action of Dichlobenil is the inhibition of cellulose biosynthesis, a fundamental process for plant cell wall integrity and growth.[2][4] It is highly probable that 3,4-DCBN, if herbicidally active, would operate through a similar mechanism.
Impact on the Cellulose Synthase Complex (CSC)
Cellulose is synthesized at the plasma membrane by large, multi-subunit enzyme complexes known as cellulose synthase complexes (CSCs). These complexes move through the plasma membrane, spinning out cellulose microfibrils. Dichlobenil disrupts this process by affecting the motility and organization of the CSCs. Live-cell imaging studies using fluorescently-tagged CESA proteins (a key component of the CSC) have shown that Dichlobenil rapidly inhibits the movement of these complexes. This leads to an accumulation of CSCs at the plasma membrane, effectively halting cellulose production.
Caption: Proposed mechanism of cellulose synthesis inhibition by this compound.
Metabolism and Biotransformation
Nitrile-containing compounds are known to undergo extensive metabolism in biological systems. In mammals, this process is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.
Phase I and Phase II Metabolism
Based on studies of Dichlobenil, it is anticipated that 3,4-DCBN would undergo Phase I and Phase II biotransformation.
-
Phase I (Functionalization): Primarily oxidation reactions catalyzed by CYP450 enzymes. For Dichlobenil, this results in hydroxylated metabolites.
-
Phase II (Conjugation): The hydroxylated metabolites are then conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.
Caption: Proposed metabolic pathway of this compound in mammals.
Quantitative Data Summary
Direct quantitative data for the biological activity of 3,4-DCBN is scarce. The following tables summarize key quantitative findings for 2,6-Dichlorobenzonitrile (Dichlobenil), which can serve as a benchmark for future studies on the 3,4-isomer.
Table 1: Herbicidal Activity of 2,6-Dichlorobenzonitrile (Dichlobenil)
| Plant Species | Assay Type | Endpoint | Value | Reference |
| Lepidium sativum | Root growth | I₅₀ | 0.4 µM | [5] |
| Arabidopsis | Root growth | I₅₀ | 0.4 µM | [5] |
| French bean | Callus growth | I₅₀ | 4 µM | [5] |
| Maize | Callus growth | I₅₀ | 2 µM | [5] |
Table 2: Acute Toxicity of 2,6-Dichlorobenzonitrile (Dichlobenil) in Mammals
| Species | Route | Endpoint | Value (mg/kg) | Reference |
| Rat | Oral | LD₅₀ | >4460 | [4] |
| Mouse | Intraperitoneal | LD₅₀ | 600 |
Table 3: In Vitro Cytotoxicity of 2,6-Dichlorobenzonitrile (Dichlobenil)
| Cell Line | Exposure Time | Concentration (mg/L) | Inhibition (%) | Reference |
| Hep G2 | 48h | 100 | Not observed | [4] |
| HEK293T | 24h | 100 | Not observed | [4] |
Note: The study on benzonitrile (B105546) pesticides found Dichlobenil to be "almost nontoxic" to Hep G2 and HEK293T cells at the tested concentrations.[4]
Detailed Experimental Protocols (Generalized)
The following are generalized protocols based on methodologies reported in the literature for studying compounds like Dichlobenil. These should be optimized for specific experimental conditions.
Cellulose Synthesis Inhibition Assay (in planta)
This protocol is based on the radiolabeled glucose incorporation method.
-
Plant Material: Use a suitable plant model, such as Arabidopsis thaliana seedlings.
-
Treatment Preparation: Prepare a stock solution of 3,4-DCBN in DMSO. Create a dilution series in liquid growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the seedlings.
-
Incubation: Place seedlings in the treatment solutions containing [¹⁴C]-glucose. Include a vehicle control (DMSO) and a positive control (e.g., Dichlobenil). Incubate under appropriate light and temperature conditions.
-
Cell Wall Extraction: Harvest the seedlings and perform a series of washes and extractions to isolate the cell wall material, removing soluble sugars and other cellular components.
-
Cellulose Quantification: Treat the isolated cell wall material with enzymes to digest non-cellulosic polysaccharides. The remaining pellet, enriched in cellulose, is then solubilized.
-
Scintillation Counting: Measure the radioactivity of the solubilized cellulose fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of [¹⁴C]-glucose incorporated into cellulose relative to the total uptake. Determine the IC₅₀ value by plotting the inhibition of cellulose synthesis against the log of the 3,4-DCBN concentration.
References
Potential Applications of 3,4-Dichlorobenzonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichlorobenzonitrile, a halogenated aromatic nitrile, serves as a versatile scaffold and key intermediate in the synthesis of a variety of biologically active molecules. This technical guide explores its potential applications in medicinal chemistry, with a focus on the development of novel therapeutic agents. We delve into the synthesis of potent anticancer and antiviral compounds derived from this precursor, presenting quantitative biological data, detailed experimental protocols, and elucidating relevant signaling pathways. This document aims to provide a comprehensive resource for researchers engaged in drug discovery and development, highlighting the utility of the this compound core in generating promising new chemical entities.
Introduction
This compound is a chemical intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its disubstituted phenyl ring provides a rigid scaffold that can be strategically functionalized to interact with various biological targets. The presence of the nitrile group and chlorine atoms offers multiple avenues for chemical modification, making it an attractive starting material for the generation of diverse compound libraries in drug discovery programs. This guide will focus on two key areas where derivatives of this compound have shown significant promise: oncology and virology.
Anticancer Applications: Dichlorophenylacrylonitriles as Aryl Hydrocarbon Receptor (AhR) Ligands
A significant application of the this compound scaffold is in the development of potent and selective anticancer agents. Research has demonstrated that dichlorophenylacrylonitriles, synthesized from the related precursor 3,4-dichlorophenylacetonitrile, exhibit significant growth-inhibitory effects against various cancer cell lines, particularly breast cancer.[2]
Biological Activity and Quantitative Data
A series of (Z)-2-(3,4-dichlorophenyl)acrylonitrile derivatives have been synthesized and evaluated for their cytotoxic activity. These compounds have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in tumorigenesis.[2] The antiproliferative activity, expressed as the GI50 value (the concentration required to inhibit cell growth by 50%), of several key derivatives is summarized in the table below.
| Compound ID | Structure | Cell Line | GI50 (µM)[2] |
| 5 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | 0.56 ± 0.03 |
| 6 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | 0.127 ± 0.04 |
| 35 | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | Various | 0.030 ± 0.014 |
| 38 | (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | Various | 0.034 ± 0.01 |
Table 1: In vitro anticancer activity of selected 3,4-dichlorophenylacrylonitrile derivatives.
Compound 6 displayed a 260-fold selectivity for the MCF-7 breast cancer cell line.[2] Further studies on compound 38 in a panel of drug-resistant breast carcinoma cell lines, including MDAMB468, T47D, ZR-75-1, SKBR3, and BT474, showed potent activity with GI50 values ranging from 10 to 206 nM.[2]
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Pathway
The anticancer activity of these dichlorophenylacrylonitrile derivatives is mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the chaperones dissociate, and the ligand-AhR complex translocates to the nucleus. In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in cell cycle regulation and apoptosis.[3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Stabilization of a Panel of Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Derivatization of 3,4-Dichlorobenzonitrile: A Hub for Novel Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The privileged scaffold of 3,4-dichlorobenzonitrile serves as a versatile and strategic starting point for the exploratory synthesis of a diverse array of novel compounds. Its unique electronic and structural features, characterized by a nitrile group and two chlorine atoms on the benzene (B151609) ring, offer multiple avenues for chemical modification. This guide provides a comprehensive overview of key synthetic transformations, detailed experimental protocols, and the biological relevance of the resulting derivatives, tailored for professionals in chemical research and drug development.
Core Synthetic Transformations
The chemical reactivity of this compound can be broadly categorized into three main areas: reactions involving the nitrile group, substitution of the chlorine atoms, and modifications to the aromatic ring. This section details several high-impact synthetic strategies.
[3+2] Cycloaddition: Formation of Tetrazoles
The nitrile functionality of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions with azides, providing a direct route to 5-substituted-1H-tetrazoles. The resulting 5-(3,4-dichlorophenyl)-1H-tetrazole is of significant interest in medicinal chemistry as the tetrazole ring is a well-established bioisostere of a carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties.
Palladium-Catalyzed Cross-Coupling Reactions
The two chlorine atoms on the aromatic ring are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational in modern drug discovery for building molecular complexity.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between this compound and a boronic acid or ester. This allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of novel biaryl compounds.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines. This reaction is instrumental in the synthesis of N-aryl amines, a common motif in pharmacologically active molecules.
-
Sonogashira Coupling: The Sonogashira reaction enables the coupling of this compound with terminal alkynes, introducing an alkynyl moiety onto the aromatic ring. These products can serve as key intermediates for further transformations.
-
Heck Reaction: This reaction involves the coupling of this compound with an alkene to form a new C-C bond, resulting in substituted styrenic compounds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrile group and the chlorine atoms activates the aromatic ring for nucleophilic aromatic substitution. A key example is the fluorination of this compound, which can be selectively controlled to yield either 3-chloro-4-fluorobenzonitrile (B37791) or 3,4-difluorobenzonitrile. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Reduction of the Nitrile Group
The nitrile group can be readily reduced to a primary amine, yielding (3,4-dichlorophenyl)methanamine. This transformation provides a flexible linker and a site for further functionalization, significantly expanding the accessible chemical space. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Experimental Protocols
The following are detailed methodologies for the key transformations described above.
Synthesis of 5-(3,4-dichlorophenyl)-1H-tetrazole via [3+2] Cycloaddition
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Azide (B81097) (NaN₃), Zinc Chloride (ZnCl₂) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 12-24 hours |
| Yield | 85-95% |
Protocol:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc chloride (1.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-(3,4-dichlorophenyl)-1H-tetrazole.
General Protocol for Suzuki-Miyaura Coupling
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Reagents | Arylboronic Acid, K₃PO₄ |
| Catalyst | Pd(OAc)₂, SPhos |
| Solvent | Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 8-16 hours |
| Yield | 60-85% |
Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add degassed dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the mixture to 80-100 °C for 8-16 hours until the starting material is consumed.
-
After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Reagents | Amine, NaOtBu |
| Catalyst | Pd₂(dba)₃, XPhos |
| Solvent | Toluene or Dioxane |
| Temperature | 100-120 °C |
| Reaction Time | 4-24 hours |
| Yield | 70-90% |
Protocol:
-
To a reaction tube, add this compound (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), XPhos (0.02-0.10 eq), and NaOtBu (1.4 eq).
-
Seal the tube, and evacuate and backfill with argon.
-
Add the amine (1.2 eq) and the solvent (toluene or dioxane).
-
Heat the reaction mixture to 100-120 °C for 4-24 hours.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Reduction of this compound to (3,4-dichlorophenyl)methanamine
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux |
| Reaction Time | 4-12 hours |
| Yield | 75-90% |
Protocol:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter the solids and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (3,4-dichlorophenyl)methanamine, which can be further purified by distillation or crystallization.
Biological Relevance and Signaling Pathways
Derivatives of this compound have shown promise in various biological applications. For instance, tetrazole-containing compounds are known for a wide range of bioactivities, including as anti-inflammatory, antiviral, and anticancer agents.[1] A notable example is the potent inhibition of tyrosinase by a tetrazole derivative of this compound.[1] Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a target for treating hyperpigmentation disorders.
Furthermore, biaryl structures synthesized via Suzuki-Miyaura coupling are known to be effective enzyme inhibitors. For example, certain biaryl compounds have been developed as potent inhibitors of the bromodomains of CBP/P300, which are critical regulators of gene transcription.[2] Inhibition of these bromodomains is a promising therapeutic strategy for cancer and inflammatory diseases.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide range of novel chemical entities. The strategic application of modern synthetic methodologies, including [3+2] cycloadditions and palladium-catalyzed cross-coupling reactions, allows for the efficient generation of diverse molecular architectures. The demonstrated biological activities of these derivatives, such as enzyme inhibition, underscore the potential of this scaffold in drug discovery and development. This guide provides a foundational framework for researchers to explore the rich chemistry of this compound and to develop innovative compounds with significant therapeutic potential.
References
3,4-Dichlorobenzonitrile: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzonitrile is a crucial intermediate in the synthesis of a wide range of commercially important molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its reactive chlorine atoms and nitrile functionality allow for a variety of chemical transformations, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and key reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂N | [2] |
| Molecular Weight | 172.01 g/mol | [2] |
| CAS Number | 6574-99-8 | [2] |
| Melting Point | 74-78 °C | |
| Boiling Point | 129-130 °C at 0.01 Torr | |
| Appearance | White to brown crystalline powder | |
| Solubility | Insoluble in water |
Spectroscopic Data:
| Spectrum | Key Peaks/Shifts |
| Infrared (IR) | The IR spectrum displays characteristic peaks for the nitrile (C≡N) stretching vibration. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound, along with isotopic peaks characteristic of a molecule containing two chlorine atoms.[2] |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, with the choice of route often depending on the availability of starting materials and the desired scale of production. A common and efficient method involves a two-step process starting from 1,2-dichlorobenzene (B45396).[3]
Two-Step Synthesis from 1,2-Dichlorobenzene
This process involves the bromination of 1,2-dichlorobenzene to form 3,4-dichlorobromobenzene, followed by a cyanation reaction.
Caption: Two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound [3]
Step 1: Bromination of 1,2-Dichlorobenzene
-
To a reaction vessel, add 26.2 g of 1,2-dichlorobenzene and 2.75 g of iron powder.
-
Heat the mixture to 45 °C.
-
Slowly add 26 g of bromine dropwise at a rate of 0.2 mL/min.
-
After the addition is complete, maintain the reaction at 45 °C for 2 hours.
-
After the reaction, wash the mixture with a sodium sulfite (B76179) solution and extract with dichloromethane.
-
Purify the crude product by distillation to obtain 3,4-dichlorobromobenzene. A molar yield of up to 90.3% with a purity of 98.5% can be achieved.[3]
Step 2: Cyanation of 3,4-Dichlorobromobenzene
-
In a separate reaction vessel, mix 5.4 g of cuprous cyanide, 0.1 g of hydrated 1,10-phenanthroline, and 25 g of DMF.
-
Heat the mixture to 128 °C.
-
Dropwise add a solution of 11.3 g of 3,4-dichlorobromobenzene in 10 g of DMF.
-
Maintain the reaction at 128 °C for 3 hours after the addition is complete.
-
After the reaction, wash the mixture and separate the layers to obtain the product.
-
This method can yield this compound with a purity of 98.0% and a molar yield of 94.2%.[3]
This compound as a Building Block
The synthetic utility of this compound lies in its ability to undergo a variety of transformations at both the aromatic ring and the nitrile group.
Caption: Key synthetic transformations of this compound.
Nucleophilic Aromatic Substitution: Synthesis of Fluorinated Analogues
A primary application of this compound is in the synthesis of fluorinated benzonitriles, which are important intermediates for herbicides and pharmaceuticals.[1][4] The chlorine atoms can be sequentially replaced by fluorine atoms through nucleophilic aromatic substitution reactions.
Experimental Protocol: Synthesis of 3-Chloro-4-fluorobenzonitrile and 3,4-Difluorobenzonitrile (B1296988) [1][5]
-
In a 1000 mL reactor equipped with a stirrer, reflux separator, and thermometer, add 150 g of this compound, 450 g of 1,3-dimethyl-2-imidazolidinone, and 100 g of an azeotropic solvent (e.g., cyclohexane (B81311) or toluene).
-
Heat the mixture to reflux to remove any water.
-
After dehydration, add 75-150 g of spray-dried potassium fluoride (B91410) and a phase-transfer catalyst (e.g., 10-15 g of bis-(N-bis(dimethylamino)methylene)-iminium chloride).
-
Heat the reaction mixture to 130-150 °C for 2-3 hours to facilitate the first substitution, yielding 3-chloro-4-fluorobenzonitrile as the main intermediate.[1][5]
-
To drive the reaction to completion and form 3,4-difluorobenzonitrile, continue heating at a higher temperature of 180-200 °C for 5-6 hours.[1][5]
-
The product can be isolated by filtration to remove inorganic salts, followed by distillation of the filtrate under reduced pressure.
Quantitative Data for Fluorination Reactions:
| Product | Reaction Conditions | Yield | Purity | Reference |
| 3,4-Difluorobenzonitrile | KF, 1,3-dimethyl-2-imidazolidinone, catalyst, 130-150 °C then 180-200 °C | Up to 85% | >99% | [1] |
Spectroscopic Data for Fluorinated Products:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 3-Chloro-4-fluorobenzonitrile | Expected aromatic signals in the range of 7.2-7.8 ppm. | Expected aromatic and nitrile carbon signals. |
| 3,4-Difluorobenzonitrile | Aromatic signals are observed. | Aromatic and nitrile carbon signals are present. |
Reduction of the Nitrile Group: Synthesis of 3,4-Dichlorobenzylamine
The nitrile group of this compound can be readily reduced to a primary amine, providing access to 3,4-dichlorobenzylamine, a valuable intermediate for further functionalization. A common method for this transformation is catalytic hydrogenation using Raney Nickel.
Experimental Protocol: Reduction of this compound
-
In a hydrogenation reactor, suspend this compound in a suitable solvent such as ethanol.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the reactor with hydrogen gas (typically 0.5-1.5 MPa).
-
Heat the reaction mixture to 80-120 °C and stir until the hydrogen uptake ceases.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude 3,4-dichlorobenzylamine, which can be further purified by distillation or crystallization.
Spectroscopic Data for 3,4-Dichlorobenzylamine: [6][7]
| Spectrum | Chemical Shifts (δ ppm) |
| 1H NMR | Aromatic protons typically appear in the range of 7.1-7.4 ppm. The benzylic CH₂ protons show a singlet around 3.8 ppm, and the NH₂ protons give a broad singlet around 1.5 ppm.[6] |
| 13C NMR | Aromatic carbons and the benzylic carbon signal are observed. |
Hydrolysis of the Nitrile Group: Synthesis of 3,4-Dichlorobenzoic Acid
The nitrile group can be hydrolyzed under either acidic or basic conditions to afford 3,4-dichlorobenzoic acid, another important synthetic intermediate.
Experimental Protocol: Hydrolysis of this compound
Acidic Hydrolysis:
-
Reflux a mixture of this compound with an aqueous solution of a strong acid, such as sulfuric acid.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Basic Hydrolysis:
-
Reflux a mixture of this compound with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Spectroscopic Data for 3,4-Dichlorobenzoic Acid: [3][8][9][10]
| Spectrum | Chemical Shifts (δ ppm) |
| 1H NMR (Acetone-d₆) | Aromatic protons are observed at approximately 8.13 (d), 7.98 (dd), and 7.75 (d).[8] |
| 13C NMR (Acetone-d₆) | The carboxylic acid carbon appears around 164.8 ppm, with aromatic carbons observed at 136.7, 132.2, 131.4, 131.0, 130.9, and 129.3 ppm.[8] |
Applications in Agrochemical and Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of the herbicide Cyhalofop-ethyl.[1] The synthesis involves the conversion of this compound to 3,4-difluorobenzonitrile as a key step. While direct use in pharmaceuticals is less commonly cited, its derivatives are of significant interest. For instance, the structurally related 3,4-dichloronitrobenzene (B32671) is a precursor to the antibiotic Ciprofloxacin.[11] The versatile chemistry of this compound makes it a valuable scaffold for the development of new bioactive molecules.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its accessibility through scalable synthetic routes and the diverse reactivity of its functional groups have established it as a key intermediate in the production of high-value chemicals. The detailed protocols and data presented in this guide are intended to empower researchers and developers to fully leverage the synthetic potential of this important molecule in their ongoing and future projects.
References
- 1. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. audreyli.com [audreyli.com]
- 5. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 6. 3,4-Dichlorobenzylamine(102-49-8) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR spectrum [chemicalbook.com]
- 10. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-Dichlorobenzonitrile from 1,2-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3,4-dichlorobenzonitrile, a key intermediate in the production of pharmaceuticals, pesticides, and dyes, starting from 1,2-dichlorobenzene (B45396).[1][2] The primary and most industrially viable method involves a two-step reaction sequence: the bromination of 1,2-dichlorobenzene to yield 3,4-dichlorobromobenzene, followed by a cyanation reaction to produce the final product, this compound.[1][3] This approach is favored due to its high yield, high purity of the final product, and the use of readily available and low-cost raw materials.[1][3]
Overall Reaction Scheme
The synthesis proceeds in two main stages as depicted below:
Step 1: Bromination of 1,2-Dichlorobenzene
1,2-Dichlorobenzene is reacted with bromine in the presence of a catalyst to yield 3,4-Dichlorobromobenzene.
Step 2: Cyanation of 3,4-Dichlorobromobenzene
3,4-Dichlorobromobenzene is then reacted with cuprous cyanide to produce this compound.
Experimental Protocols
Step 1: Synthesis of 3,4-Dichlorobromobenzene via Bromination
This protocol details the electrophilic aromatic substitution of 1,2-dichlorobenzene using bromine. The reaction is catalyzed by iron powder or ferric chloride.[1][3]
Materials:
-
1,2-Dichlorobenzene
-
Iron powder or Ferric chloride (catalyst)
-
Bromine
-
Sodium sulfite (B76179) solution
-
Dichloromethane
Equipment:
-
Reaction flask equipped with a dropping funnel, condenser, and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a reaction flask, add 26.2 g of 1,2-dichlorobenzene and 2.75 g of iron powder (or an equivalent molar amount of ferric chloride).[1][3]
-
Heat the mixture to a temperature between 45°C and 75°C with stirring.[1]
-
Slowly add 26 g of bromine dropwise to the mixture at a rate of 0.2-0.3 mL/min.[1][3]
-
After the addition of bromine is complete, maintain the reaction mixture at the same temperature for an additional 2 hours to ensure the reaction goes to completion.[1][3]
-
Upon completion, cool the reaction mixture and wash it with a sodium sulfite solution to remove any unreacted bromine.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude product.[3]
-
Purify the crude product by vacuum distillation, collecting the fraction at 160-165°C under a pressure of -0.09 to -0.1 MPa to obtain pure 3,4-dichlorobromobenzene.[1][3]
Step 2: Synthesis of this compound via Cyanation
This protocol describes the nucleophilic substitution of the bromo group in 3,4-dichlorobromobenzene with a cyanide group using cuprous cyanide. This is a variation of the Rosenmund-von Braun reaction.
Materials:
-
3,4-Dichlorobromobenzene
-
Cuprous cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Optional: 1,10-phenanthroline (B135089) hydrate (B1144303) (catalyst B)[3]
Equipment:
-
Reaction flask equipped with a condenser and mechanical stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a reaction flask, mix 5.4 g of cuprous cyanide with 25 g of DMF. An optional catalyst, such as 0.1 g of hydrated 1,10-phenanthroline, can be added to improve the reaction rate.[3]
-
Heat the mixture to a temperature between 128°C and 150°C.[3]
-
Prepare a solution of 11.3 g of 3,4-dichlorobromobenzene in 10 g of DMF.[3]
-
Add the 3,4-dichlorobromobenzene solution dropwise to the heated cuprous cyanide mixture.[3]
-
After the addition is complete, maintain the reaction at the same temperature for 3 to 6 hours.[3]
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Separate the layers and wash the organic layer with water.
-
The resulting product is this compound. Further purification can be achieved through recrystallization or distillation if required.
Data Presentation
The following tables summarize the quantitative data from representative experiments for the synthesis of this compound from 1,2-dichlorobenzene.
Table 1: Bromination of 1,2-Dichlorobenzene - Reaction Conditions and Yields
| Parameter | Example 1[1] | Example 2[3] | Example 3[1] |
| Catalyst | Iron Powder | Iron Powder | Ferric Chloride |
| 1,2-Dichlorobenzene (g) | 26.2 | 26.2 | 26.2 |
| Catalyst (g) | 2.75 | 2.75 | 0.59 |
| Bromine (g) | 26 | 26 | 26 |
| Reaction Temperature (°C) | 45 | 75 | 45 |
| Reaction Time (h) | 2 | 2 | 2 |
| Purity of 3,4-Dichlorobromobenzene (%) | 98.5 | 98.3 | Not Specified |
| Molar Yield (%) | 90.3 | 85.7 | Not Specified |
Table 2: Cyanation of 3,4-Dichlorobromobenzene - Reaction Conditions and Yields
| Parameter | Example 1[3] | Example 2[3] |
| Catalyst | None | Hydrated 1,10-phenanthroline |
| 3,4-Dichlorobromobenzene (g) | 11.3 | 11.3 |
| Cuprous Cyanide (g) | 5.4 | 5.4 |
| Solvent | DMF | DMF |
| Reaction Temperature (°C) | 128 | 150 |
| Reaction Time (h) | 6 | 3 |
| Purity of this compound (%) | 98.3 | 82.6 |
| Molar Yield (%) | 79.1 | 81.6 |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process from the starting material to the final product.
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis Routes
While the bromination-cyanation route is highlighted, other methods for synthesizing this compound have been reported, including:
-
Ammoxidation of 3,4-dichlorotoluene (B105583): This method involves the reaction of 3,4-dichlorotoluene with ammonia (B1221849) and air at high temperatures (350-375°C) over a catalyst.[4] This single-step process can achieve high conversion rates and yields.[4]
-
Direct Chlorination of p-Chlorobenzonitrile: This novel method involves the direct chlorination of p-chlorobenzonitrile in a tubular reactor at 200-280°C in the presence of a catalyst.[5]
-
Sandmeyer Reaction: Although not directly starting from 1,2-dichlorobenzene, the Sandmeyer reaction is a classical method for introducing a cyano group onto an aromatic ring.[6] This would involve the diazotization of 3,4-dichloroaniline (B118046) followed by reaction with a copper(I) cyanide.[6]
These alternative routes may be suitable depending on the availability of starting materials and specific process requirements.
References
- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102295581A - Method for preparing this compound by ammonia oxidation - Google Patents [patents.google.com]
- 3. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 4. CN102924329A - Method of ammoxidation synthesis of 3, 4- dichlorobenzonitrile - Google Patents [patents.google.com]
- 5. A novel method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of 3,4-Dichlorobenzonitrile via the Rosenmund-von Braun Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rosenmund-von Braun reaction is a well-established and valuable method for the synthesis of aryl nitriles from aryl halides.[1][2] This reaction typically involves the cyanation of an aryl halide using a copper(I) cyanide reagent, often in a polar, high-boiling solvent at elevated temperatures.[3] Aryl nitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes, as the nitrile functionality can be readily converted into other valuable functional groups such as carboxylic acids, amines, and amides.
This document provides detailed application notes and a specific protocol for the synthesis of 3,4-dichlorobenzonitrile, a key building block in medicinal chemistry and materials science, utilizing the Rosenmund-von Braun reaction.
Reaction and Mechanism
The Rosenmund-von Braun reaction proceeds via the substitution of a halogen atom on an aromatic ring with a cyanide group, mediated by a copper(I) salt. The classical conditions often require stoichiometric amounts of copper(I) cyanide and high reaction temperatures, sometimes exceeding 200°C.[3]
The generally accepted mechanism, although still a subject of some discussion, is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a transient arylcopper(III) intermediate. This is followed by reductive elimination to yield the desired aryl nitrile and a copper(I) halide.[3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of this compound starting from 3,4-dichlorobromobenzene.
Materials:
-
3,4-Dichlorobromobenzene
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Thermometer
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for workup
Procedure:
-
To a three-necked round-bottom flask equipped with a condenser, thermometer, and dropping funnel, add copper(I) cyanide (5.4 g) and dimethylformamide (25 g).
-
Heat the mixture to 128°C with stirring.
-
Prepare a solution of 3,4-dichlorobromobenzene (11.3 g) in dimethylformamide (10 g).
-
Add the 3,4-dichlorobromobenzene solution dropwise to the heated copper(I) cyanide suspension.
-
After the addition is complete, maintain the reaction mixture at 128°C for 6 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Perform a workup by washing with water and separating the layers to isolate the crude product.
-
The final product, this compound, can be further purified if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from the described protocol for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 3,4-Dichlorobromobenzene |
| Reagent | Copper(I) Cyanide |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 128°C |
| Reaction Time | 6 hours |
| Molar Yield | 79.1% |
| Product Purity | 98.3% |
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the Rosenmund-von Braun reaction.
References
Application Notes and Protocols: Synthesis of 3,4-Dichlorobenzonitrile via Ammoxidation of 3,4-Dichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dichlorobenzonitrile, a key intermediate in the production of pharmaceuticals and agrochemicals. The primary method detailed is the vapor-phase catalytic ammoxidation of 3,4-dichlorotoluene (B105583), a process noted for its efficiency.
Overview of Ammoxidation
Ammoxidation is an industrial chemical process for the production of nitriles using ammonia (B1221849) and oxygen.[1] The reaction is typically carried out in the gas phase over a solid catalyst at elevated temperatures.[2] For the synthesis of this compound, the overall reaction is as follows:
C₇H₆Cl₂ (3,4-dichlorotoluene) + NH₃ + 1.5 O₂ → C₇H₃Cl₂N (this compound) + 3 H₂O
Key to the success of this process is the formulation of a highly active and selective catalyst that maximizes the yield of the desired nitrile while minimizing the formation of byproducts such as carbon oxides (CO, CO₂) and hydrogen cyanide (HCN).[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported methods for the ammoxidation of 3,4-dichlorotoluene. These tables are intended to provide a comparative overview of reaction conditions, catalyst compositions, and process performance.
Table 1: Reaction Conditions and Performance
| Parameter | Fluidized Bed Reactor[3] | Fixed Bed Reactor[4] | Turbulent Fluidized Bed[5] |
| Reactant Molar Ratio (3,4-DCT:NH₃:Air) | 1:3-8:6-20 | 1:2.8-5 (NH₃) | 1:4:4 (NH₃:O₂) |
| Optimal Molar Ratio | 1:5:15 | Not Specified | 1:4:4 (NH₃:O₂) |
| Reaction Temperature (°C) | 300 - 500 | 350 - 375 | 395 |
| Optimal Temperature (°C) | 350 - 450 | Not Specified | 395 |
| Reaction Pressure (MPa) | 0.02 | 0.02 - 0.1 | Not Specified |
| Catalyst Load (h⁻¹) | 0.060 | Not Specified | 0.050 |
| 3,4-DCT Conversion (%) | >98% | 99.2% | 98.5% |
| 3,4-DCBN Molar Yield (%) | >90% | 90.0% | 90.0% |
*DCT = Dichlorotoluene; DCBN = Dichlorobenzonitrile
Table 2: Catalyst Compositions
| Catalyst System | Reactor Type | Catalyst Composition (Atomic Ratio) | Support | Reference |
| Vanadium-Chromium Based | Fluidized Bed | V₁.₀Cr₀.₉B₀.₅Ti₀.₁P₀.₀₅Mo₀.₁Na₀.₀₅ | SiO₂ | [3] |
| Vanadium-Aluminum-Titanium Based | Fixed Bed | V₁.₀AlₐTiₑPₑKₑCsₑOₑ | TiO₂-Al₂O₃ | [4] |
| Vanadium-Chromium Oxide | Not Specified | V-Cr-O | Unsupported | [6] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in the literature.
Protocol 1: Ammoxidation in a Fluidized Bed Reactor
This protocol is based on the method described in patent CN102295581A.[3]
Objective: To synthesize this compound from 3,4-dichlorotoluene via ammoxidation in a fluidized bed reactor.
Materials:
-
3,4-dichlorotoluene (3,4-DCT)
-
Ammonia (NH₃), anhydrous
-
Air
-
Catalyst: V₁.₀Cr₀.₉B₀.₅Ti₀.₁P₀.₀₅Mo₀.₁Na₀.₀₅/SiO₂
Equipment:
-
Fluidized bed reactor system with preheater and temperature control
-
Feed systems for gaseous (NH₃, air) and liquid (3,4-DCT) reactants
-
Product collection system (e.g., condenser, scrubber)
-
Analytical instrumentation (e.g., Gas Chromatography) for product analysis
Procedure:
-
Catalyst Loading: Load the fluidized bed reactor with the prepared V-Cr-B-Ti-P-Mo-Na/SiO₂ catalyst. The median size of the catalyst particles should be around 200 mesh.
-
Reactor Heating: Heat the reactor to the desired reaction temperature, typically in the range of 350-450°C.
-
Reactant Feeding:
-
Introduce a continuous flow of preheated air and ammonia into the reactor.
-
Pump liquid 3,4-dichlorotoluene into a vaporizer, and feed the resulting vapor into the reactor.
-
Maintain a molar ratio of 3,4-dichlorotoluene:ammonia:air of approximately 1:5:15.
-
-
Reaction:
-
Maintain the reaction temperature at 425°C and the pressure at 0.02 MPa.
-
Set the catalyst weight load to 0.060 h⁻¹.
-
-
Product Collection:
-
The gaseous effluent from the reactor, containing this compound, unreacted starting materials, and byproducts, is passed through a condenser to separate the solid product.
-
The remaining gases can be passed through a scrubber to remove any unreacted ammonia or acidic byproducts.
-
-
Analysis:
-
Analyze the collected product and the effluent gas using Gas Chromatography to determine the conversion of 3,4-dichlorotoluene and the yield of this compound.
-
Protocol 2: Ammoxidation in a Fixed Bed Reactor
This protocol is based on the method described in patent CN102924329A.[4]
Objective: To synthesize this compound from 3,4-dichlorotoluene using a fixed bed reactor.
Materials:
-
3,4-dichlorotoluene (3,4-DCT)
-
Ammonia (NH₃), anhydrous
-
Air
-
Catalyst: V₁.₀AlₐTiₑPₑKₑCsₑOₑ on a TiO₂-Al₂O₃ mixed carrier
Equipment:
-
Fixed bed reactor with a furnace for temperature control
-
Mass flow controllers for gaseous reactants
-
Syringe pump for liquid reactant feed
-
Condensation train for product collection
-
Gas chromatograph for analysis
Procedure:
-
Catalyst Packing: Pack the fixed bed reactor with the beaded V-Al-Ti-P-K-Cs catalyst supported on the TiO₂-Al₂O₃ carrier. The catalyst should be calcined at 590-660°C prior to use.[4]
-
System Purge and Heating: Purge the reactor system with an inert gas (e.g., nitrogen) and then heat the reactor to the reaction temperature of 350-375°C.
-
Reactant Introduction:
-
Establish a steady flow of air and ammonia into the reactor. The molar ratio of 3,4-dichlorotoluene to ammonia should be maintained between 1:2.8 and 1:5.
-
Introduce 3,4-dichlorotoluene into a preheating zone to ensure complete vaporization before it enters the catalyst bed.
-
-
Reaction Conditions:
-
Maintain the reaction temperature in the range of 350-375°C.
-
Keep the reactor pressure between 0.02-0.1 MPa.
-
-
Product Recovery:
-
The hot gas stream exiting the reactor is cooled in a series of condensers to collect the solid this compound.
-
-
Quantification:
-
The collected solid product is weighed, and its purity is determined by Gas Chromatography to calculate the molar yield. The conversion of 3,4-dichlorotoluene is determined by analyzing the composition of the reactor effluent.
-
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow for the ammoxidation of 3,4-dichlorotoluene.
References
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
- 3. CN102295581A - Method for preparing this compound by ammonia oxidation - Google Patents [patents.google.com]
- 4. CN102924329A - Method of ammoxidation synthesis of 3, 4- dichlorobenzonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3,4-Dichlorobenzonitrile
Introduction
3,4-Dichlorobenzonitrile (DCBN) is a crucial intermediate in the manufacturing of various agrochemicals, pharmaceuticals, and dyes. Its synthesis has been approached through several catalytic routes, each with distinct advantages and challenges. This document provides detailed application notes and experimental protocols for the primary catalytic methods used in the synthesis of this compound, with a focus on catalyst systems, reaction conditions, and performance metrics. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Ammoxidation of 3,4-Dichlorotoluene (B105583)
The gas-phase ammoxidation of 3,4-dichlorotoluene is a widely employed industrial method for producing this compound. This process involves the reaction of 3,4-dichlorotoluene with ammonia (B1221849) and an oxygen source (typically air) over a solid-state catalyst at elevated temperatures. Vanadium-based catalysts are predominantly used due to their high activity and selectivity.
Catalyst Systems
Various vanadium-based catalysts have been developed to optimize the conversion of 3,4-dichlorotoluene and the selectivity towards this compound. Key catalyst compositions include:
-
Vanadium-Phosphorus Oxides (VPO): Often supported on materials like silica (B1680970) (SiO2), these catalysts are effective for a range of ammoxidation reactions.
-
Vanadium-Titanium-Aluminum Oxides: Mixed carriers of titanium and aluminum oxides can enhance catalyst stability and performance.[1]
-
Multi-component Vanadium Catalysts: Incorporation of promoters such as Al, Ti, P, K, and Cs can further improve catalytic activity and product yield.[1]
Quantitative Data Summary
The following table summarizes the performance of different catalyst systems in the ammoxidation of 3,4-dichlorotoluene.
| Catalyst Composition (in terms of atomicity) | Starting Material | Reaction Temperature (°C) | Molar Ratio (Substrate:NH₃:Air) | Conversion (%) | Molar Yield (%) | Reference |
| V-P-O / SiO₂ | 3,4-Dichlorotoluene | Not specified | Not specified | High activity and selectivity reported | Not specified | [2] |
| V₁.₀AlₐTi₈PₑKₐCsₑOₓ on a mixed TiO₂/Al₂O₃ carrier | 3,4-Dichlorotoluene | 350-375 | 1:2.8-5 (NH₃), Air: 0.2-0.5 m³/L catalyst·h | 99.2 | 90.0 | [1] |
Note: Direct comparison is challenging due to variations in reported experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a V-P-O/SiO₂ Catalyst [2]
-
Solution A Preparation: Dissolve 7.693 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 30 mL of distilled water at 85 °C.
-
Component Addition: To Solution A, add 4.706 g of 85% phosphoric acid (H₃PO₄) followed by 3.701 g of vanadium pentoxide (V₂O₅). Stir until a homogeneous solution is formed.
-
Impregnation: Quickly pour the resulting solution onto 30 g of silica gel.
-
Drying and Calcination: After thorough stirring and drying, place the impregnated silica gel in a muffle furnace. Gradually heat to 580 °C and maintain this temperature for 12 hours.
-
Cooling: Allow the catalyst to cool naturally to room temperature before use.
Protocol 2: Ammoxidation Reaction in a Fixed-Bed Reactor [1][2]
-
Reactor Setup: Pack the prepared catalyst into a quartz tube fixed-bed reactor with an inner diameter of 30 mm.
-
Reactant Feed: Introduce a gaseous mixture of 3,4-dichlorotoluene, ammonia, and air into the reactor at the specified molar ratios.
-
Reaction Conditions: Heat the reactor to the target temperature (e.g., 350-375 °C) and maintain a pressure of 0.02-0.1 MPa.
-
Product Collection: The product stream exiting the reactor is cooled to condense and collect the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or distillation.
Diagrams
Caption: Workflow for Ammoxidation Synthesis.
Cyanation of 3,4-Dichlorobromobenzene
This synthetic route involves a two-step process starting from 1,2-dichlorobenzene (B45396): bromination to form 3,4-dichlorobromobenzene, followed by a cyanation reaction. This method avoids the high temperatures of gas-phase ammoxidation and can be performed in standard laboratory glassware.
Catalyst Systems
-
Bromination: The bromination of 1,2-dichlorobenzene is typically catalyzed by a Lewis acid, such as iron powder or ferric chloride (FeCl₃).
-
Cyanation: The subsequent cyanation of 3,4-dichlorobromobenzene is achieved using cuprous cyanide (CuCN). The reaction can be promoted by a secondary catalyst, such as L-proline or 1,10-phenanthroline, in a solvent like DMF.[3]
Quantitative Data Summary
| Step | Catalyst | Starting Material | Reagents | Solvent | Temperature (°C) | Molar Yield (%) | Purity (%) | Reference |
| Bromination | Iron Powder | 1,2-Dichlorobenzene | Bromine | None | 45 | 90.3 | 98.5 | [4] |
| Bromination | Iron Powder | 1,2-Dichlorobenzene | Bromine | None | 75 | 85.7 | 98.3 | [4] |
| Cyanation | L-proline | 3,4-Dichlorobromobenzene | CuCN | DMF | 128 | 96.5 | 98.2 | [3] |
| Cyanation | 1,10-phenanthroline | 3,4-Dichlorobromobenzene | CuCN | DMF | 128 | 94.2 | 98.0 | [3] |
| Cyanation | None | 3,4-Dichlorobromobenzene | CuCN | DMF | 128 | 79.1 | 98.3 | [3] |
Experimental Protocols
Protocol 3: Synthesis of 3,4-Dichlorobromobenzene [4]
-
Reaction Setup: In a suitable reaction vessel, mix 26.2 g of 1,2-dichlorobenzene with 2.75 g of iron powder.
-
Bromine Addition: Heat the mixture to 45 °C and slowly add 26 g of bromine dropwise at a rate of 0.2 mL/min.
-
Reaction: After the addition is complete, maintain the reaction temperature for 2 hours.
-
Work-up: After the reaction, wash the mixture with a sodium sulfite (B76179) solution and extract with dichloromethane.
-
Isolation: After solvent removal, purify the crude product by distillation to obtain 3,4-dichlorobromobenzene.
Protocol 4: Synthesis of this compound via Cyanation [3]
-
Catalyst and Reagent Mixing: In a reaction flask, mix 5.4 g of cuprous cyanide, 0.1 g of L-proline, and 25 g of DMF.
-
Heating: Heat the mixture to 128 °C.
-
Substrate Addition: Prepare a solution of 11.3 g of 3,4-dichlorobromobenzene in 10 g of DMF. Add this solution dropwise to the heated reaction mixture.
-
Reaction: Maintain the temperature for 3 hours after the addition is complete.
-
Work-up and Isolation: After the reaction, wash the mixture with water and allow the layers to separate to obtain the product.
Diagrams
Caption: Two-step Cyanation Pathway.
Chlorination of p-Chlorobenzonitrile
An alternative approach is the direct chlorination of p-chlorobenzonitrile to produce this compound. This method utilizes a multi-component catalyst supported on activated carbon.
Catalyst System
The catalyst consists of a mixture of metal salts (ferric chloride, zinc chloride, and manganese chloride) supported on coconut shell activated carbon.[5] This catalyst facilitates the chlorination of the aromatic ring at a specific position.
Quantitative Data Summary
| Catalyst Support | Catalyst Components | Starting Material | Reagents | Temperature (°C) | Molar Yield (%) | Purity (%) | Reference |
| Coconut Shell Activated Carbon | FeCl₃, ZnCl₂, MnCl₂ | p-Chlorobenzonitrile | Cl₂, N₂ | 235-240 | 56.0 | 99.0 | [5] |
Experimental Protocols
Protocol 5: Preparation of Supported Catalyst [5]
-
Impregnation Solution: Prepare an aqueous solution containing 1 part ferric chloride, 0.4 parts zinc chloride, and 0.6 parts manganese chloride.
-
Impregnation: Soak 100 parts of coconut shell activated carbon in 50 parts of the impregnation solution. Stir thoroughly to ensure complete absorption.
-
Aging and Drying: Allow the mixture to age for 24 hours, then dry to remove the water.
-
Activation: Pack the catalyst into a tubular reactor and heat to 200 °C for 4 hours for activation.
Protocol 6: Chlorination Reaction [5]
-
Reactor Setup: Use the tubular reactor packed with the activated catalyst.
-
Reactant Feed: Heat the catalyst bed to 235 °C. Introduce molten p-chlorobenzonitrile and a mixed gas of chlorine and nitrogen (in a 1:2.1:4 molar ratio) into the reactor.
-
Reaction Conditions: Maintain the reaction temperature between 235-240 °C.
-
Product Collection: Collect the crude product as it exits the reactor.
-
Purification: Purify the crude material by distillation to obtain this compound with a purity of 99%.
Diagrams
Caption: Logic Diagram for Chlorination Synthesis.
References
- 1. CN102924329A - Method of ammoxidation synthesis of 3, 4- dichlorobenzonitrile - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 4. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. A novel method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
High-Yield Synthesis of 3,4-Dichlorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 3,4-Dichlorobenzonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals. The following sections outline two primary, high-yield synthetic routes: the cyanation of 3,4-dichlorobromobenzene and the ammoxidation of 3,4-dichlorotoluene (B105583).
Synthetic Routes Overview
Two principal methods are detailed for their high yields and industrial applicability. The choice of method may depend on the availability of starting materials and specific laboratory or industrial capabilities.
-
Route 1: Cyanation of 3,4-Dichlorobromobenzene: This two-step process begins with the bromination of 1,2-dichlorobenzene (B45396) to yield 3,4-dichlorobromobenzene, which is subsequently cyanated using cuprous cyanide. This method offers very high yields, reportedly up to 96.5%, under relatively mild conditions.[1]
-
Route 2: Ammoxidation of 3,4-Dichlorotoluene: This gas-phase catalytic reaction involves the conversion of 3,4-dichlorotoluene to this compound using ammonia (B1221849) and air. It is a common industrial method with reported yields of up to 90.0%.[2]
Comparative Data of Reaction Conditions
The following tables summarize the quantitative data for the key synthetic routes, allowing for easy comparison of reaction parameters and yields.
Table 1: Cyanation of 3,4-Dichlorobromobenzene
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 3,4-Dichlorobromobenzene | 3,4-Dichlorobromobenzene | 3,4-Dichlorobromobenzene |
| Cyanating Agent | Cuprous Cyanide (CuCN) | Cuprous Cyanide (CuCN) | Cuprous Cyanide (CuCN) |
| Catalyst | None | Hydrated 1,10-phenanthroline | L-proline |
| Solvent | DMF | DMF | DMF |
| Temperature | 128 °C | 128 °C | 128 °C |
| Reaction Time | 6 hours | 3 hours | 3 hours |
| Molar Yield | 79.1% | 94.2% | 96.5% |
| Product Purity | 98.3% | 98.0% | 98.2% |
| Reference | [1] | [1] | [1] |
Table 2: Ammoxidation of 3,4-Dichlorotoluene
| Parameter | Condition D | Condition E |
| Starting Material | 3,4-Dichlorotoluene | 3,4-Dichlorotoluene |
| Reactants | Ammonia, Air | Ammonia, Air |
| Catalyst | V₁.₀AlₐTiₑPₖCₛₑOₓ on a mixed TiO₂/Al₂O₃ carrier | V₁.₀CrₐAₑBₖCₛOₓ |
| Reactor Type | Fixed Bed | Fluidized Bed |
| Temperature | 350-375 °C | 350-450 °C |
| Pressure | 0.02-0.1 MPa | Not specified |
| Molar Ratio (starting material:ammonia) | 1:2.8-5 | 1:3-8 |
| Molar Yield | 90.0% | Not specified |
| Conversion Rate | 99.2% | Not specified |
| Reference | [2] | [3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of this compound via Cyanation of 3,4-Dichlorobromobenzene (Condition C)
This protocol is based on the highest yield reported in the patent literature.[1]
Step 1: Bromination of 1,2-Dichlorobenzene
-
To a reaction vessel, add 26.2 g of 1,2-dichlorobenzene and 2.75 g of iron powder as a catalyst.
-
Heat the mixture to 45 °C.
-
Slowly add 26 g of bromine dropwise.
-
After the addition is complete, maintain the reaction mixture at 45 °C for 2 hours.
-
Upon completion, wash the reaction mixture with a sodium sulfite (B76179) solution and extract with dichloromethane.
-
The crude product is purified by rectification to obtain 3,4-dichlorobromobenzene.
Step 2: Cyanation of 3,4-Dichlorobromobenzene
-
In a reaction flask, mix 5.4 g of cuprous cyanide, 0.1 g of L-proline, and 25 g of DMF.
-
Heat the mixture to 128 °C.
-
Prepare a solution of 11.3 g of 3,4-dichlorobromobenzene in 10 g of DMF.
-
Add the 3,4-dichlorobromobenzene solution dropwise to the heated reaction mixture.
-
After the addition is complete, maintain the temperature at 128 °C for 3 hours.
-
After the reaction is complete, wash the mixture with water and separate the layers to obtain the product.
-
The final product, this compound, is obtained with a molar yield of 96.5% and a purity of 98.2%.[1]
Protocol 2: Synthesis of this compound via Ammoxidation of 3,4-Dichlorotoluene (Condition D)
This protocol describes a gas-phase catalytic method.[2]
-
A fixed-bed reactor is filled with a beaded catalyst with the atomic composition V₁.₀AlₐTiₑPₖCₛₑOₓ on a mixed titanium oxide and aluminum oxide carrier.
-
The reactor is heated to a temperature between 350-375 °C and maintained at a pressure of 0.02-0.1 MPa.
-
A gaseous mixture of 3,4-dichlorotoluene, ammonia, and air is introduced into the reactor. The molar ratio of 3,4-dichlorotoluene to ammonia should be maintained between 1:2.8 and 1:5.
-
The flow of fresh air should be in the range of 0.2-0.5 m³/h per liter of catalyst.
-
The product, this compound, is synthesized in a single step under these conditions.
-
This method can achieve a conversion of 3,4-dichlorotoluene of up to 99.2% and a molar yield of this compound of up to 90.0%.[2]
Visualized Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic pathway for this compound via bromination and cyanation.
Caption: One-step synthesis of this compound via ammoxidation.
Alternative Synthetic Approaches
While the two methods detailed above are recommended for their high yields, other synthetic routes have been reported:
-
Sandmeyer Reaction: This classic method involves the diazotization of 3,4-dichloroaniline (B118046) followed by a reaction with a cyanide source, typically copper(I) cyanide.[4][5][6][7][8] This is a well-established reaction for the synthesis of aryl nitriles.[5][6][7]
-
Chlorination of p-Chlorobenzonitrile: A one-step synthesis from p-chlorobenzonitrile and chlorine in a tubular reactor has been developed, with reported molar yields of up to 60%.[9][10]
-
From 3,4-Dichlorobenzotrichloride: Reaction with an ammonium (B1175870) halide in the presence of a copper catalyst and sulfolane (B150427) can produce this compound with a yield of 86%.[11]
These alternative methods may be suitable depending on the specific needs and available resources of the research or development team.
References
- 1. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 2. CN102924329A - Method of ammoxidation synthesis of 3, 4- dichlorobenzonitrile - Google Patents [patents.google.com]
- 3. CN102295581A - Method for preparing this compound by ammonia oxidation - Google Patents [patents.google.com]
- 4. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. A novel method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105732427A - Novel method for synthesizing this compound - Google Patents [patents.google.com]
- 11. JP3438084B2 - Method for producing this compound - Google Patents [patents.google.com]
Purification of 3,4-Dichlorobenzonitrile: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This document provides detailed application notes and experimental protocols for the purification of 3,4-Dichlorobenzonitrile, a key building block in the synthesis of various agrochemicals and pharmaceuticals, using two common laboratory techniques: recrystallization and column chromatography. [1]
This compound is a white to brown crystalline powder with a melting point of 74-78 °C.[2][3][4] It is insoluble in water but soluble in various organic solvents.[2][3][4][5] The choice between recrystallization and chromatography for purification will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Data Summary
The following tables summarize the key parameters for the purification of this compound by recrystallization and column chromatography.
Table 1: Recrystallization Parameters
| Parameter | Value/Solvent | Rationale |
| Primary Solvent | Ethanol (B145695) | Good solubility at elevated temperatures and lower solubility at room temperature is anticipated, similar to other aromatic nitriles. |
| Co-solvent (optional) | Water | Can be added as an anti-solvent to induce crystallization if the compound is too soluble in pure ethanol at room temperature. |
| Dissolution Temperature | Near boiling point of ethanol (~78 °C) | To ensure complete dissolution of the solute in a minimal amount of solvent. |
| Crystallization Temperature | Room temperature, then 0-4 °C (ice bath) | Slow cooling promotes the formation of pure crystals. Subsequent cooling in an ice bath maximizes the yield. |
| Expected Purity | >99% | Recrystallization is effective at removing small amounts of soluble and insoluble impurities. |
Table 2: Column Chromatography Parameters
| Parameter | Value/Solvent | Rationale |
| Stationary Phase | Silica (B1680970) Gel (60-120 mesh) | A standard polar stationary phase suitable for the purification of moderately polar organic compounds.[6] |
| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | A common solvent system for separating compounds of moderate polarity. The gradient allows for the elution of less polar impurities first, followed by the target compound. |
| Typical Gradient | Start with 95:5 (Hexane:Ethyl Acetate), gradually increasing the polarity to 80:20. | This gradient is a good starting point and can be optimized based on TLC analysis. |
| Elution Monitoring | Thin-Layer Chromatography (TLC) | To identify the fractions containing the purified product. |
| Expected Purity | >99.5% | Column chromatography offers excellent separation of closely related impurities. |
Experimental Protocols
Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water (if necessary)
-
Erlenmeyer flask (125 mL)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound into the Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20-25 mL) and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature below the compound's melting point.
Column Chromatography Protocol
This protocol is suitable for the purification of 1-2 grams of crude this compound.
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Hexane
-
Ethyl Acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers and Erlenmeyer flasks
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition by running a TLC of the crude material in various hexane/ethyl acetate ratios. The ideal eluent will give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in hexane and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Collect the eluent in fractions. Gradually increase the polarity of the mobile phase as the elution progresses (e.g., to 90:10, then 80:20 hexane:ethyl acetate).
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the appropriate mobile phase. Visualize the spots under a UV lamp.
-
Isolation: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified solid.
Visualizations
The following diagrams illustrate the workflows for the purification of this compound.
References
Application Note: A High-Yield Protocol for the Synthesis of 3,4-Difluorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Difluorobenzonitrile (B1296988) is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals, most notably the selective herbicide cyhalofop-butyl.[1][2] Its fluorinated aromatic structure imparts unique properties such as enhanced metabolic stability and bioactivity to target molecules. The most common and industrially viable method for its preparation is the halogen-exchange (Halex) fluorination of 3,4-dichlorobenzonitrile.[2][3] This application note provides a detailed, high-yield protocol for this synthesis, summarizing comparative data and outlining a step-by-step experimental procedure.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The two chlorine atoms on the this compound ring are replaced by fluorine atoms. This transformation is typically achieved by heating the starting material with an alkali metal fluoride (B91410), such as spray-dried potassium fluoride (KF), in a high-boiling polar aprotic solvent.[3][4] The efficiency of this reaction is significantly enhanced by the use of a phase-transfer catalyst, which facilitates the transfer of the fluoride ion into the organic phase. The reaction is often performed at high temperatures, and the removal of water is critical for achieving high yields.[1][5]
Data Presentation: Comparison of Synthesis Methods
The choice of solvent, catalyst, and reaction conditions has a profound impact on the yield and duration of the synthesis. The following table summarizes various reported methods for the halogen-exchange fluorination of this compound.
| Starting Material | Catalyst | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | None | 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI) | 200-220 | 12-15 | 22 | 99 | [5] |
| This compound | Tetraphenylphosphonium chloride | 1,3-Dimethyl-2-imidazolidinone (DMI) | 200-210 | 6-8 | 65 | 99 | [5] |
| This compound | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride | 1,3-Dimethyl-2-imidazolidinone (DMI) | 200-210 | 6-8 | 74.5 | 99 | [5] |
| This compound | bis-(N-bis(dimethylamino)methylene)-iminium chloride | 1,3-Dimethyl-2-imidazolidinone (DMI) | 130-150 then 180-200 | 7-9 | 85 | >99 | [1][6] |
| This compound | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride & additives | Sulfolane | 200-210 | 5 | 88 | 99 | [5] |
| This compound | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride & additives | N-Methylpyrrolidone (NMP) | 200-210 | 4 | 90.7 | 99 | [5] |
Experimental Protocol
This protocol is based on a high-yield procedure utilizing a two-stage heating process, which allows for the initial formation of the intermediate 3-chloro-4-fluorobenzonitrile (B37791) at a lower temperature before driving the reaction to completion at a higher temperature.[1][6]
Materials and Equipment:
-
This compound (150 g)
-
Spray-dried Potassium Fluoride (KF) (150 g)
-
bis-(N-bis(dimethylamino)methylene)-iminium chloride (15 g)
-
1,3-Dimethyl-2-imidazolidinone (DMI) (450 g)
-
Toluene (B28343) (100 g for dehydration, plus additional for washing)
-
1000 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with a Dean-Stark trap or similar water separator
-
Heating mantle
-
Vacuum filtration apparatus
-
Reduced pressure distillation setup
Procedure:
-
Reactor Setup and Dehydration:
-
Assemble the 1000 mL three-neck flask with a mechanical stirrer, thermometer, and a reflux condenser equipped with a water separator.
-
Add this compound (150 g), 1,3-dimethyl-2-imidazolidinone (450 g), and toluene (100 g) to the flask.
-
Heat the mixture to 120°C under stirring to initiate azeotropic reflux. Continue refluxing for 1.5-2 hours, or until no more water collects in the separator.[1]
-
-
First Stage Reaction (Formation of Intermediate):
-
After dehydration, cool the mixture slightly and add spray-dried potassium fluoride (150 g) and the catalyst, bis-(N-bis(dimethylamino)methylene)-iminium chloride (15 g).
-
Increase the temperature to 130-150°C and maintain it for 2-3 hours with vigorous stirring. This stage primarily forms the 3-chloro-4-fluorobenzonitrile intermediate.[1]
-
-
Second Stage Reaction (Completion):
-
After the first stage, increase the temperature further to 180-200°C.
-
Maintain this temperature for 5-6 hours to drive the reaction to completion, converting the intermediate to 3,4-difluorobenzonitrile.[1]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with toluene to reduce viscosity.
-
Filter the mixture under reduced pressure to remove potassium chloride (KCl) and unreacted potassium fluoride.
-
Wash the filter cake with toluene (3 times) to recover any residual product.[6][7]
-
Combine the filtrate and washings and transfer them to a distillation apparatus.
-
Perform distillation under reduced pressure (e.g., 0.08-0.09 MPa). Collect the fraction boiling at 90-105°C, which is the high-purity 3,4-difluorobenzonitrile product.[1][7] The expected yield is approximately 85% with a purity exceeding 99%.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis of 3,4-difluorobenzonitrile.
Caption: Reaction pathway showing the two-step halogen exchange.
References
- 1. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,4-Difluorobenzonitrile | 64248-62-0 | Benchchem [benchchem.com]
- 4. audreyli.com [audreyli.com]
- 5. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 6. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Role of 3,4-Dichlorobenzonitrile and its Precursors in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 3,4-dichlorobenzonitrile and its key precursor, 3,4-dichloroaniline (B118046), in the synthesis of commercially significant herbicides. The information compiled herein is intended to equip researchers and professionals in the fields of agrochemical synthesis and drug development with the necessary knowledge to replicate and innovate upon established synthetic methodologies.
Introduction
This compound serves as a crucial intermediate in the production of a variety of herbicides. Its chemical structure provides a versatile scaffold for the introduction of various functional groups, leading to compounds with potent herbicidal activity. This document focuses on the synthesis of three prominent herbicides derived from 3,4-dichloroaniline, a direct synthetic precursor to many of these compounds: Propanil (B472794), Diuron, and Linuron. The primary mode of action for these herbicides is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain, a vital process for plant survival.[1][2][3][4][5]
Herbicide Synthesis from 3,4-Dichloroaniline
3,4-Dichloroaniline is a primary building block for a range of herbicides. The following sections detail the synthesis of Propanil, Diuron, and Linuron, including reaction schemes, experimental protocols, and quantitative data.
Propanil Synthesis
Propanil, an acetanilide (B955) herbicide, is synthesized via the acylation of 3,4-dichloroaniline with propanoyl chloride.[2]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with 3,4-dichloroaniline and a suitable inert solvent such as toluene.
-
Acylation: Propanoyl chloride is added dropwise to the stirred solution of 3,4-dichloroaniline at a controlled temperature, typically between 20-30°C. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and a dilute solution of sodium bicarbonate to neutralize any excess acid. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude propanil can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and water, to yield a white to light brown crystalline solid.[2]
| Reactants | Product | Solvent | Yield | Purity | Reference |
| 3,4-Dichloroaniline, Propanoyl Chloride | Propanil | Toluene | >95% | High | [2] |
Diuron Synthesis
Diuron, a phenylurea herbicide, is synthesized from 3,4-dichloroaniline in a two-step process. The first step involves the formation of 3,4-dichlorophenyl isocyanate, which is then reacted with dimethylamine (B145610).
Experimental Protocol:
-
Step 1: Synthesis of 3,4-Dichlorophenyl Isocyanate:
-
3,4-dichloroaniline is dissolved in an inert solvent like toluene.
-
Phosgene (B1210022) (or a phosgene substitute like triphosgene) is introduced into the solution under controlled temperature conditions. This reaction is highly hazardous and must be performed with extreme caution in a specialized chemical fume hood with appropriate safety measures.
-
The reaction mixture is typically heated to facilitate the formation of the isocyanate.
-
-
Step 2: Synthesis of Diuron:
-
The resulting 3,4-dichlorophenyl isocyanate solution is then reacted with dimethylamine. This can be done by bubbling dimethylamine gas through the solution or by adding a solution of dimethylamine.
-
The reaction is typically carried out at a controlled temperature, for instance, by cooling the reaction vessel to 25°C before the addition of the isocyanate.
-
The reaction progress is monitored until the consumption of the isocyanate is complete.
-
-
Work-up and Purification: The solid Diuron product precipitates from the reaction mixture and can be collected by filtration. The collected solid is then washed with a suitable solvent and dried to yield the final product.
| Reactants | Intermediate | Product | Solvent | Yield | Purity | Reference |
| 3,4-Dichloroaniline, Phosgene | 3,4-Dichlorophenyl Isocyanate | Toluene | High | - | ||
| 3,4-Dichlorophenyl Isocyanate, Dimethylamine | Diuron | Toluene | 95.3% | 99.0% |
Linuron Synthesis
Linuron, another phenylurea herbicide, is synthesized by reacting 3,4-dichlorophenyl isocyanate with N,O-dimethylhydroxylamine.
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with N,O-dimethylhydroxylamine and a suitable solvent.
-
Reaction: 3,4-Dichlorophenyl isocyanate is added to the solution. The reaction is an isocyanate addition.
-
Work-up and Purification: The resulting Linuron can be isolated and purified using standard laboratory techniques such as crystallization.
| Reactants | Product | Yield | Reference |
| 3,4-Dichlorophenyl Isocyanate, N,O-Dimethylhydroxylamine | Linuron | Not specified | [6] |
Mechanism of Action: Inhibition of Photosystem II
Propanil, Diuron, and Linuron share a common mechanism of herbicidal action: the inhibition of Photosystem II (PSII) within the chloroplasts of plant cells.[1][3][4][5] This disruption of the photosynthetic electron transport chain ultimately leads to plant death.
The key steps in this process are:
-
Binding to the D1 Protein: These herbicides bind to the D1 protein of the PSII complex, specifically at the quinone-binding (Qb) site.[7]
-
Blocking Electron Flow: This binding event physically blocks the transfer of electrons from the primary quinone acceptor (Qa) to the secondary quinone acceptor (Qb).
-
Inhibition of ATP and NADPH Production: The interruption of electron flow prevents the production of ATP and NADPH, which are essential energy carriers for carbon fixation (the Calvin cycle).
-
Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to an accumulation of high-energy electrons, which can react with molecular oxygen to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.
-
Cellular Damage: These ROS cause lipid peroxidation of cell membranes, leading to loss of membrane integrity, chlorophyll (B73375) bleaching (chlorosis), and ultimately, cell death (necrosis).[4]
Caption: Mechanism of Photosystem II Inhibition by Herbicides.
Experimental Workflow for Herbicide Synthesis
The general workflow for the synthesis of these herbicides from 3,4-dichloroaniline involves several key stages, from the initial reaction to the final purification of the product.
Caption: General Experimental Workflow for Herbicide Synthesis.
Conclusion
The synthesis of effective herbicides from this compound and its derivatives, particularly 3,4-dichloroaniline, represents a cornerstone of modern agrochemical manufacturing. The protocols and data presented in this document provide a foundation for researchers to understand and replicate these important synthetic processes. A thorough understanding of both the chemical synthesis and the biological mechanism of action is critical for the development of new, more effective, and environmentally safer herbicidal agents. The provided diagrams and structured data aim to facilitate this understanding and encourage further innovation in this vital field.
References
- 1. Propanil 80% (Crop Protection - Herbicides) - Behn Meyer [behnmeyer.com]
- 2. Propanil - Wikipedia [en.wikipedia.org]
- 3. peptechbio.com [peptechbio.com]
- 4. Propanil Herbicide | Selective Post-Emergence Weed Control for Rice [smagrichem.com]
- 5. Propanil [titanunichem.com]
- 6. Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wssa.net [wssa.net]
Application of 3,4-Dichlorobenzonitrile in Pharmaceutical Intermediate Synthesis
Abstract
3,4-Dichlorobenzonitrile is a versatile chemical intermediate with significant applications in the synthesis of a variety of heterocyclic compounds that form the backbone of numerous pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two classes of biologically active molecules: anthelmintic 3-aryl-5-halomethylisoxazoles and antimycoplasmal N-[3-(2-pyridyl)isoquinolin-1-yl]-3,4-dichlorobenzamidine. The protocols are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, including reaction conditions, yields, and the biological relevance of the resulting compounds.
Introduction
This compound serves as a crucial starting material in medicinal chemistry due to the reactive nature of its nitrile group and the dichlorinated phenyl ring, which can be further functionalized.[1] This application note will explore two distinct synthetic pathways where this compound is a key precursor to compounds with demonstrated therapeutic potential. The first pathway details the synthesis of 3-(3,4-dichlorophenyl)-5-(chloromethyl)isoxazole, a member of a class of compounds identified as a new series of anthelmintics.[2] The second pathway outlines the preparation of N-[3-(2-pyridyl)isoquinolin-1-yl]-3,4-dichlorobenzamidine, a potent antimycoplasmal agent.[2]
Synthesis of Anthelmintic Isoxazole Derivatives
The synthesis of 3-aryl-5-halomethylisoxazoles from this compound is a multi-step process that culminates in a compound with potential therapeutic use against parasitic worms.[3][4] The general synthetic scheme involves the conversion of the nitrile to a hydroxamoyl chloride, followed by a cycloaddition reaction.
Synthetic Workflow
The overall synthesis is depicted in the following workflow diagram.
References
Application Notes and Protocols for the Industrial Scale-up Synthesis of 3,4-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3,4-Dichlorobenzonitrile, a critical intermediate in the manufacturing of agrochemicals, pharmaceuticals, and other specialty chemicals.[1][2] The protocols are designed to be suitable for industrial applications, focusing on yield, purity, and scalability.
Introduction
This compound (3,4-DCBN) is a key building block in organic synthesis. Its primary applications include its role as a precursor in the production of herbicides and pesticides.[1] It is also widely utilized in the pharmaceutical industry and in the synthesis of dyes and pigments.[1][3] The demand for high-purity 3,4-DCBN (≥99%) is particularly strong in the pharmaceutical and chemical synthesis sectors.[1] This document outlines two prominent industrial-scale synthesis methods, providing detailed protocols and comparative data.
Synthesis Methodologies
Two primary routes for the industrial production of this compound are presented:
-
Method 1: Two-Step Synthesis from 1,2-Dichlorobenzene (B45396). This classic approach involves the bromination of 1,2-dichlorobenzene followed by a cyanation reaction. It is a robust method capable of producing high-purity 3,4-DCBN with high yields.[4]
-
Method 2: Ammoxidation of 3,4-Dichlorotoluene (B105583). This catalytic gas-phase reaction offers a more direct and economical route to 3,4-DCBN, making it suitable for large-scale continuous production.[5]
Method 1: Synthesis from 1,2-Dichlorobenzene
This method proceeds in two main stages: the synthesis of 3,4-Dichlorobromobenzene and its subsequent conversion to this compound.
Caption: Workflow for the two-step synthesis of this compound from 1,2-Dichlorobenzene.
-
Charging the Reactor: In a suitable industrial reactor, charge 26.2 parts by weight of 1,2-dichlorobenzene and 2.75 parts by weight of iron powder as the catalyst.
-
Heating: Heat the mixture to 45°C with continuous stirring.
-
Bromine Addition: Slowly add 26.0 parts by weight of bromine dropwise at a controlled rate.
-
Reaction: After the complete addition of bromine, maintain the reaction mixture at 45°C for 2 hours.
-
Work-up: Upon completion, wash the reaction mixture with a sodium sulfite (B76179) solution and then with dichloromethane.
-
Isolation: After precipitation, the crude product is obtained. This crude product is then purified by rectification to yield 3,4-dichlorobromobenzene.[6]
-
Reactor Preparation: Charge 5.4 parts by weight of cuprous cyanide, 0.1 parts by weight of 1,10-phenanthroline (B135089) hydrate (B1144303) (catalyst B), and 25 parts by weight of DMF (solvent) into the reactor.
-
Heating: Heat the mixture to 128°C.
-
Addition of Substrate: Prepare a diluent of 11.3 parts by weight of 3,4-dichlorobromobenzene in 10 parts by weight of DMF. Add this solution dropwise to the heated reactor.
-
Reaction: Maintain the reaction temperature at 128°C for 3 hours after the addition is complete.
-
Purification: After the reaction, the mixture undergoes washing and layering to isolate the final product, this compound.[4]
| Parameter | Step 1: Bromination | Step 2: Cyanation | Overall |
| Starting Material | 1,2-Dichlorobenzene | 3,4-Dichlorobromobenzene | 1,2-Dichlorobenzene |
| Key Reagents | Bromine, Iron Powder | Cuprous Cyanide, DMF | - |
| Catalyst | Iron Powder | 1,10-phenanthroline hydrate | - |
| Reaction Temperature | 45°C | 128°C | - |
| Reaction Time | 2 hours | 3 hours | 5 hours |
| Purity of Intermediate | 98.5% (3,4-dichlorobromobenzene) | - | - |
| Molar Yield (Step) | ~90.3% | ~94.2% | - |
| Final Product Purity | - | ≥98.0% | ≥98.0% |
| Overall Molar Yield | - | - | >85% |
Note: Data is compiled from patent literature and may vary based on specific industrial-scale conditions.[4][6]
Method 2: Ammoxidation of 3,4-Dichlorotoluene
This method is a continuous gas-phase catalytic process that converts 3,4-dichlorotoluene directly to this compound.
Caption: Workflow for the continuous ammoxidation of 3,4-Dichlorotoluene.
-
Catalyst Preparation: The catalyst is prepared with the atomic ratio V:Cr:B:Ti:P:Mo:Na of 1.0:0.9:0.5:0.1:0.05:0.1:0.05 on a SiO₂ support. The catalyst is shaped and roasted at 550°C for 8 hours.[5]
-
Reactant Feed: 3,4-dichlorotoluene, ammonia, and air are fed into a fluidized bed reactor containing the catalyst. The molar ratio of 3,4-dichlorotoluene:ammonia:air is typically 1:5:15.
-
Reaction Conditions: The reaction is carried out at a temperature of 350-450°C and a pressure of 0.02 MPa.[5] A reaction temperature of 425°C is often optimal.
-
Product Isolation: The product stream exiting the reactor is cooled to condense the this compound.
-
Purification: The crude product is then purified, typically by distillation, to achieve the desired high purity.
| Parameter | Ammoxidation of 3,4-Dichlorotoluene |
| Starting Material | 3,4-Dichlorotoluene |
| Key Reagents | Ammonia, Air |
| Catalyst | V₁₀Cr₀₉B₀₅Ti₀₁P₀₀₅Mo₀₁Na₀₀₅/SiO₂ |
| Reaction Temperature | 350-450°C (Optimal ~425°C) |
| Reaction Pressure | 0.02 MPa |
| Molar Ratio (Substrate:NH₃:Air) | 1:3-8:6-20 (Typical 1:5:15) |
| Conversion Rate of Starting Material | High per-pass conversion |
| Product Yield | High |
| Final Product Purity | Typically high after purification |
Note: Data is derived from patent CN102295581A.[5]
Industrial Applications
The primary industrial application of this compound is as an intermediate in the synthesis of other high-value chemicals.
| Application Area | Specific Use |
| Agriculture | Key intermediate for the synthesis of herbicides, such as cyhalofop-butyl.[1][6] |
| Pharmaceuticals | Building block for various active pharmaceutical ingredients (APIs).[1] |
| Chemical Synthesis | Precursor for 3,4-difluorobenzonitrile (B1296988) and other specialty chemicals.[7] |
| Materials Science | Used in the production of pigments, dyes, and liquid crystal materials.[3][5] |
Quality Control
For industrial applications, particularly in the pharmaceutical sector, stringent quality control is necessary.
| Parameter | Specification |
| Appearance | White crystalline powder |
| Purity (this compound) | ≥ 99.5% |
| 3,4-Dichlorobenzamide | ≤ 0.1% |
| 2,3-Dichlorobenzonitrile | ≤ 0.20% |
| 4-Chlorobenzonitrile | ≤ 0.1% |
| Water Content | ≤ 0.1% |
Note: Specifications are based on commercially available high-purity this compound.[2]
Conclusion
The choice between the two primary synthesis routes for this compound depends on several factors, including the availability and cost of raw materials, the desired scale of production, and capital investment. The two-step method from 1,2-dichlorobenzene is a well-established process that delivers high purity and yield.[4] The ammoxidation of 3,4-dichlorotoluene presents a more modern, continuous, and potentially more cost-effective alternative for large-scale industrial production.[5] Both methods, when properly implemented and controlled, can yield high-quality this compound suitable for a wide range of industrial applications.
References
- 1. dataintelo.com [dataintelo.com]
- 2. This compound | Alzchem Group [alzchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 5. CN102295581A - Method for preparing this compound by ammonia oxidation - Google Patents [patents.google.com]
- 6. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
Troubleshooting & Optimization
Byproducts in 3,4-Dichlorobenzonitrile synthesis and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound can be synthesized through several routes, with the choice often depending on the availability and cost of starting materials. The most common methods include:
-
Ammoxidation of 3,4-Dichlorotoluene (B105583): This industrial method involves the reaction of 3,4-dichlorotoluene with ammonia (B1221849) and an oxygen source over a solid catalyst at high temperatures.[1][2][3][4]
-
Cyanation of 3,4-Dichlorobromobenzene: This two-step process begins with the bromination of 1,2-dichlorobenzene (B45396) to form 3,4-dichlorobromobenzene, which is then reacted with a cyanide source, such as cuprous cyanide.[5][6]
-
Sandmeyer Reaction of 3,4-Dichloroaniline (B118046): This classic method involves the diazotization of 3,4-dichloroaniline followed by a copper(I) cyanide-catalyzed cyanation.[7][8][9][10][11]
-
Chlorination of p-Chlorobenzonitrile: This method involves the direct chlorination of p-chlorobenzonitrile using a chlorinating agent and a catalyst.[12]
-
From 3,4-Dichlorobenzoic Acid or 3,4-Dichlorobenzaldehyde (B146584): These routes typically involve multi-step conversions, such as the formation of an amide followed by dehydration, or the conversion of the aldehyde to an oxime followed by dehydration.[5]
Q2: I am seeing an unexpected peak in my GC-MS analysis after synthesizing this compound from 3,4-Dichlorotoluene via ammoxidation. What could it be?
A2: In the ammoxidation of 3,4-dichlorotoluene, several byproducts can form. Besides unreacted starting material, common impurities include:
-
Isomeric Dichlorobenzonitriles: Depending on the purity of the starting 3,4-dichlorotoluene, you may have isomeric impurities such as 2,4-dichlorotoluene, which would lead to the formation of 2,4-dichlorobenzonitrile.[13]
-
Oxidation Products: Complete oxidation of the starting material can lead to the formation of carbon dioxide and water.[1]
-
Partially Oxidized Intermediates: Incomplete reaction can result in intermediates such as 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid.
To identify the unexpected peak, a detailed analysis of the mass spectrum is necessary. Comparing the fragmentation pattern with a library of known compounds is the most effective approach.
Q3: My Sandmeyer reaction of 3,4-dichloroaniline is giving a low yield and a complex mixture of products. What are the likely side reactions?
A3: The Sandmeyer reaction, while versatile, is prone to side reactions that can lower the yield and complicate purification.[7][8] Common byproducts include:
-
Biaryl Compounds: A characteristic side reaction of the Sandmeyer reaction is the formation of biaryl compounds through the coupling of aryl radicals.[7][8] In this case, you might observe the formation of dichlorinated biphenyls.
-
Phenolic Byproducts: Reaction of the diazonium salt with water can lead to the formation of 3,4-dichlorophenol. This is more prevalent if the reaction temperature is not well-controlled.
-
Azo Dyes: The diazonium salt can couple with the starting aniline (B41778) or the product to form colored azo compounds, which can be difficult to remove.
Careful control of reaction temperature (typically 0-5 °C for diazotization) and the slow addition of the diazonium salt to the copper cyanide solution are crucial to minimize these side reactions.
Q4: I am attempting the cyanidation of 3,4-dichlorobromobenzene and my final product is contaminated with a high-boiling point impurity. What could this be?
A4: In the synthesis of 3,4-dichlorobromobenzene from 1,2-dichlorobenzene, over-bromination can occur, leading to the formation of dibromo or polybrominated products.[6] These higher molecular weight compounds will have significantly higher boiling points than the desired 3,4-dichlorobromobenzene and the final this compound. Fractional distillation of the intermediate 3,4-dichlorobromobenzene is recommended to remove these impurities before proceeding to the cyanation step.[6]
Troubleshooting Guides
Issue 1: Low Purity of this compound
| Potential Cause | Troubleshooting Steps |
| Isomeric Impurities | - Analyze the starting materials for isomeric purity (e.g., using GC-MS or NMR).- If starting materials are impure, consider purification before the reaction or choose a synthesis route that allows for easier separation of the final product isomers. |
| Incomplete Reaction | - Increase reaction time or temperature, monitoring for the formation of degradation products.- Ensure the catalyst is active and used in the correct stoichiometric amount.- Optimize the addition rate of reagents. |
| Side Reactions | - Review the specific side reactions for your chosen synthesis route (see FAQs).- Adjust reaction conditions (temperature, solvent, catalyst) to minimize byproduct formation. For example, in the Sandmeyer reaction, maintain low temperatures during diazotization. |
| Inefficient Purification | - For solid products, recrystallization from an appropriate solvent is often effective.- Column chromatography can be used to separate closely related isomers.- For volatile impurities, consider vacuum distillation. |
Issue 2: Identification of Unknown Byproducts
| Analytical Technique | Application in Byproduct Identification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Ideal for separating and identifying volatile byproducts.- The mass spectrum provides the molecular weight and fragmentation pattern, which can be compared to spectral libraries for identification. |
| High-Performance Liquid Chromatography (HPLC) | - Suitable for separating non-volatile byproducts and isomers.- Can be coupled with a mass spectrometer (LC-MS) for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed structural information about the byproducts.- ¹H and ¹³C NMR can help distinguish between isomers based on the number of signals and their chemical shifts.[14][15] |
| Infrared (IR) Spectroscopy | - Useful for identifying functional groups present in the byproducts (e.g., -OH in phenolic impurities, -C=O in aldehyde or acid impurities). |
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector and a capillary column suitable for aromatic compounds (e.g., DB-5ms).[16]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks corresponding to this compound and any byproducts by comparing their retention times and mass spectra to reference data or spectral libraries.
Protocol 2: ¹H NMR for Isomer Identification
-
Sample Preparation: Dissolve 5-10 mg of the purified product or isolated byproduct in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a ¹H NMR spectrometer (300 MHz or higher is recommended for better resolution).
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis: Analyze the chemical shifts, splitting patterns, and integration of the aromatic protons to determine the substitution pattern on the benzene (B151609) ring and distinguish between different dichlorobenzonitrile isomers. For instance, this compound will show a distinct set of signals in the aromatic region compared to 2,4- or 2,5-dichlorobenzonitrile.
Byproduct Identification Workflow
The following diagram illustrates a logical workflow for the identification and characterization of byproducts in the synthesis of this compound.
Caption: Logical workflow for the identification and optimization of this compound synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 6. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 12. A novel method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 16. benchchem.com [benchchem.com]
Optimizing reaction temperature for 3,4-Dichlorobenzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 3,4-Dichlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Several methods are employed for the synthesis of this compound. The most common industrial and laboratory methods include:
-
Cyanation of 3,4-dichlorobromobenzene
-
Ammoxidation of 3,4-dichlorotoluene
-
Chlorination of p-chlorobenzonitrile
Q2: Why is reaction temperature a critical parameter in the synthesis of this compound?
A2: Reaction temperature is a crucial parameter that significantly influences the reaction rate, product yield, and purity. An improperly controlled temperature can lead to incomplete reactions, the formation of unwanted byproducts, or decomposition of the desired product. For instance, in the cyanation of 3,4-dichlorobromobenzene, temperatures above 130°C can lead to an increase in impurities and a decrease in yield.[3]
Q3: What are the typical indicators of a non-optimized reaction temperature?
A3: Common indicators that your reaction temperature may not be optimal include:
-
Low product yield: The reaction may be proceeding too slowly or side reactions may be favored.
-
High levels of impurities: Undesirable side reactions can be promoted at temperatures that are too high or too low.
-
Incomplete conversion of starting materials: The reaction may not have reached completion due to an insufficient temperature.
-
Product decomposition: At excessively high temperatures, the desired product may begin to degrade.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides steps to optimize the reaction temperature.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress (e.g., by TLC or GC) to find the optimal temperature for conversion. |
| Reaction time is insufficient at the current temperature. | Increase the reaction time before considering a temperature change. Some reactions require longer periods to reach completion at a given temperature. |
| Side reactions are consuming starting materials. | If increasing the temperature does not improve the yield of the desired product but instead leads to more byproducts, the temperature may be too high. Consider lowering the temperature and extending the reaction time. |
Issue 2: High Impurity Profile in the Final Product
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high, leading to side reactions. | Decrease the reaction temperature. For the cyanation of 3,4-dichlorobromobenzene, it is recommended to keep the temperature between 110-130°C to minimize impurity formation.[3] |
| Formation of isomers or positional isomers. | The selectivity of the reaction can be highly dependent on temperature. A systematic study of the product distribution at different temperatures can help identify the optimal range for minimizing unwanted isomers. |
| Thermal decomposition of reactants or products. | If you suspect thermal decomposition, lower the reaction temperature significantly and monitor the reaction over a longer period. |
Data on Reaction Temperature for Different Synthesis Methods
The following table summarizes the reported reaction temperatures and corresponding yields for various methods of this compound synthesis.
| Synthesis Method | Starting Material | Catalyst/Reagent | Solvent | Reaction Temperature (°C) | Molar Yield (%) | Purity (%) | Reference |
| Cyanation | 3,4-Dichlorobromobenzene | Cuprous cyanide, 1,10-phenanthroline (B135089) hydrate (B1144303) | DMF | 128 | 94.2 | 98.0 | [3] |
| Cyanation | 3,4-Dichlorobromobenzene | Cuprous cyanide, 1,10-phenanthroline hydrate | DMF | 150 | 81.6 | 82.6 | [3] |
| Cyanation | 3,4-Dichlorobromobenzene | Cuprous cyanide | DMF | 128 | 79.1 | 98.3 | [3] |
| Ammoxidation | 3,4-Dichlorotoluene | V-P-O based catalyst | Gas Phase | 395 | 90.0 | >98.5 | |
| Ammoxidation | 3,4-Dichlorotoluene | DN120 catalyst | Gas Phase | 400 | 85.3 | Not Specified | [4] |
| Chlorination | p-Chlorobenzonitrile | Ferric chloride, Zinc chloride, Manganese chloride on activated carbon | Gas Phase | 235-240 | 56 | 99 | [5] |
| Chlorination | p-Chlorobenzonitrile | Ferric chloride, Zinc chloride, Manganese chloride on activated carbon | Gas Phase | 240-245 | 60 | 99 | [5] |
Experimental Protocols
1. Cyanation of 3,4-Dichlorobromobenzene [3]
-
Reactants: 3,4-Dichlorobromobenzene, Cuprous Cyanide, 1,10-phenanthroline hydrate (catalyst), DMF (solvent).
-
Procedure:
-
In a reaction vessel, mix cuprous cyanide, 1,10-phenanthroline hydrate, and DMF.
-
Heat the mixture to the desired reaction temperature (e.g., 128°C).
-
Slowly add a solution of 3,4-dichlorobromobenzene in DMF to the heated mixture.
-
Maintain the reaction at the set temperature for a specified time (e.g., 3 hours) after the addition is complete.
-
After the reaction, cool the mixture and wash with water to isolate the product.
-
2. Ammoxidation of 3,4-Dichlorotoluene
-
Reactants: 3,4-Dichlorotoluene, Ammonia, Oxygen (from air).
-
Apparatus: Turbulent fluidized bed reactor.
-
Procedure:
-
Introduce the catalyst into the reactor.
-
Heat the reactor to the target temperature (e.g., 395°C).
-
Feed 3,4-dichlorotoluene, ammonia, and air into the reactor at a controlled molar ratio (e.g., 1:4:4).
-
Maintain the reaction conditions for a sufficient residence time.
-
Collect the product from the reactor outlet and purify.
-
3. Chlorination of p-Chlorobenzonitrile [5]
-
Reactants: p-Chlorobenzonitrile, Chlorine, Nitrogen (as a carrier gas).
-
Apparatus: Tubular reactor with a catalyst bed.
-
Procedure:
-
Pack the tubular reactor with the catalyst (e.g., metal chlorides on activated carbon).
-
Heat the reactor to the desired temperature (e.g., 235-240°C).
-
Melt the p-chlorobenzonitrile and feed it into the reactor along with a mixture of chlorine and nitrogen gas.
-
Control the flow rates to maintain the desired reaction temperature.
-
The crude product is collected and then purified by distillation.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing reaction temperature.
References
- 1. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. A novel method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 3,4-Dichlorobenzonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3,4-Dichlorobenzonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound, categorized by the synthetic method.
Method 1: Two-Step Synthesis from 1,2-Dichlorobenzene (B45396) (Bromination and Cyanation)
Q1: The yield of the initial bromination step is low, and I see multiple products in my crude GC-MS. What could be the cause?
A1: Low yields and the presence of side products in the bromination of 1,2-dichlorobenzene are often due to suboptimal reaction conditions. Key factors to control are:
-
Catalyst Activity: Ensure the iron catalyst (e.g., iron powder or ferric chloride) is active. Inactive or insufficient catalyst can lead to incomplete reaction or the formation of polybrominated byproducts.[1]
-
Reaction Temperature: The temperature should be carefully controlled. Temperatures that are too high can lead to the formation of isomers like 2,3-dichlorobromobenzene and other byproducts.[1]
-
Rate of Bromine Addition: A slow and controlled addition of bromine is crucial to prevent localized overheating and the formation of polybrominated compounds.[1]
Q2: My final this compound product from the cyanation step has a low purity, with significant amounts of unreacted 3,4-dichlorobromobenzene.
A2: Incomplete cyanation can be a significant issue. Consider the following troubleshooting steps:
-
Purity of Starting Material: Ensure your 3,4-dichlorobromobenzene is of high purity, as impurities from the previous step can interfere with the cyanation reaction.
-
Reaction Temperature and Time: The reaction temperature for the cyanation with cuprous cyanide is critical. Temperatures that are too low will result in a slow reaction rate, while temperatures exceeding 130°C can lead to an increase in impurities and a lower yield.[2] The reaction time also needs to be sufficient for the reaction to go to completion.[2]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a commonly used solvent. Ensure it is anhydrous, as water can interfere with the reaction.[2]
Q3: I am observing the formation of colored impurities in my final product. How can I remove them?
A3: Colored impurities can often be removed during the purification process. If distillation is not sufficient, recrystallization is a highly effective method.[3] The choice of solvent for recrystallization is critical. Additionally, treatment with activated charcoal during the recrystallization process can help adsorb colored impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several methods are used for the synthesis of this compound. Some of the most common include:
-
A two-step synthesis starting from 1,2-dichlorobenzene, which involves bromination followed by cyanation. This method is often favored for its cost-effectiveness and suitability for industrial production.[1][2]
-
Ammoxidation of 3,4-dichlorotoluene. While a common industrial method, the availability of the starting material can be a limiting factor.[4]
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Synthesis from 3,4-dichlorobenzoic acid, which involves chlorination, amidation, and subsequent dehydration. However, this method is often hampered by the high cost of the starting materials and the generation of significant chemical waste.[2][4]
-
A single-step chlorination of p-chlorobenzonitrile, which can produce a high-purity product after distillation.[5]
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: The impurities largely depend on the synthetic route chosen. For the common two-step synthesis from 1,2-dichlorobenzene, you might encounter:
-
Isomers: Such as 2,3-dichlorobromobenzene, formed during the initial bromination step.[1]
-
Polybrominated products: Over-bromination can lead to the formation of dibromo or polybrominated dichlorobenzenes.[1]
-
Unreacted starting materials: Incomplete reactions can leave residual 1,2-dichlorobenzene or 3,4-dichlorobromobenzene in your product.
-
Solvent residues: Improper workup and purification can leave traces of solvents like DMF.
Q3: What are the recommended purification techniques to achieve high-purity this compound?
A3: The most effective purification methods for this compound are:
-
Distillation: Particularly useful for removing lower and higher boiling point impurities. A purity of 99% has been reported after distillation.[5]
-
Recrystallization: An excellent method for removing colored impurities and improving the overall purity of the final product.[3] The choice of an appropriate solvent is crucial for successful recrystallization.[6]
Q4: Can the Sandmeyer reaction be used to synthesize this compound?
A4: Yes, the Sandmeyer reaction is a classic and versatile method for introducing a nitrile group onto an aromatic ring and can be applied to synthesize this compound.[7][8] The process would start with the diazotization of 3,4-dichloroaniline, followed by a reaction with a copper(I) cyanide salt.[8][9] However, careful control of the reaction conditions is necessary to avoid side reactions and ensure a good yield and purity.
Data Presentation
Table 1: Effect of Catalyst and Temperature on Cyanation Reaction Purity
| Catalyst | Temperature (°C) | Purity of this compound (%) | Molar Yield (%) | Reference |
| None | 128 | 98.3 | 79.1 | [2] |
| Hydrated 1,10-phenanthroline | 150 | 82.6 | 81.6 | [2] |
| L-proline | 150 | 37.89 | 42.5 | [2] |
| L-proline | 128 | 98.2 | 96.5 | [2] |
Table 2: Purity and Yield from Chlorination of p-Chlorobenzonitrile
| Catalyst Composition | Reaction Temperature (°C) | Purity after Distillation (%) | Molar Yield (%) | Reference |
| Ferric chloride, Zinc chloride, Manganese chloride on activated carbon | 235-240 | 99 | 56 | [5] |
| Ferric chloride, Zinc chloride, Manganese chloride on activated carbon | 240-245 | 99 | 58.5 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,2-Dichlorobenzene
Step 1: Bromination of 1,2-Dichlorobenzene [1]
-
To a reaction vessel, add 26.2g of 1,2-dichlorobenzene and 2.75g of iron powder.
-
Heat the mixture to 45°C.
-
Slowly add 26g of bromine dropwise at a rate of 0.2 mL/min.
-
After the addition is complete, maintain the reaction at 45°C for 2 hours.
-
After the reaction, wash the mixture with a sodium sulfite (B76179) solution and extract with dichloromethane.
-
The crude product can be purified by distillation to obtain 3,4-dichlorobromobenzene.
Step 2: Cyanation of 3,4-Dichlorobromobenzene [2]
-
In a separate reaction vessel, mix 5.4g of cuprous cyanide and 25g of DMF.
-
Heat the mixture to 128°C.
-
Prepare a solution of 11.3g of 3,4-dichlorobromobenzene in 10g of DMF.
-
Add the 3,4-dichlorobromobenzene solution dropwise to the heated cuprous cyanide mixture.
-
Maintain the reaction at 128°C for 6 hours after the addition is complete.
-
After the reaction, perform a water wash and layer separation to obtain the crude this compound.
-
Further purification can be achieved through recrystallization or distillation.
Protocol 2: Purification by Recrystallization[3]
-
Choose a suitable solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution.
-
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly and undisturbed to allow for the formation of pure crystals.
-
Collect the crystals by suction filtration.
-
Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low purity in synthesis.
References
- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. CN105732427A - Novel method for synthesizing this compound - Google Patents [patents.google.com]
- 5. A novel method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. mt.com [mt.com]
- 7. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Catalyst Performance in 3,4-Dichlorobenzonitrile Production
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of 3,4-Dichlorobenzonitrile via ammoxidation. The information focuses on catalyst deactivation and regeneration to help you maintain optimal reaction performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the ammoxidation of 3,4-dichlorotoluene (B105583) to produce this compound, with a focus on catalyst performance.
Q1: My 3,4-dichlorotoluene (DCT) conversion is high, but the selectivity to this compound (DCBN) is low. What are the likely causes?
Low selectivity with high conversion typically points to side reactions, such as the complete oxidation of the feedstock to COx (CO and CO₂). Here are the primary factors to investigate:
-
Reaction Temperature: Excessive temperatures can favor deep oxidation over nitrile formation. The optimal temperature for this reaction is typically in the range of 350-425°C.[1]
-
Catalyst Composition: The ratio of active components in your catalyst is crucial. For Vanadium Phosphorus Oxide (VPO) catalysts, an inappropriate V:P ratio can decrease selectivity.
-
Oxygen Concentration: A high oxygen-to-hydrocarbon ratio can promote the formation of unwanted oxidation byproducts.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gradually decrease the reaction temperature in 10-15°C increments to see if selectivity improves without significantly compromising conversion.
-
Review Catalyst Preparation: If you are preparing your own catalyst, ensure the V:P ratio is optimized. Literature suggests a V:P ratio of 1:1.6 can provide the highest surface acidity, which is proportional to selectivity.[2]
-
Adjust Feed Gas Composition: Reduce the molar ratio of air or oxygen in your feed gas. A typical starting point is a DCT:NH₃:Air molar ratio of 1:7:30.[2]
Q2: I'm observing a gradual decline in both conversion and selectivity over time. What is causing this catalyst deactivation?
A gradual decline in performance is a classic sign of catalyst deactivation. The most common mechanisms in this process are:
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst is a primary cause of deactivation. This physically blocks reactants from reaching the active sites.
-
Sintering: At high reaction temperatures, the small crystallites of the active catalyst phase can agglomerate into larger particles, reducing the active surface area. This is a form of thermal degradation.
-
Poisoning: Impurities in the feed stream, particularly alkali metals (like potassium and sodium), can irreversibly bind to the acidic sites of the catalyst, rendering them inactive.[3]
Q3: How can I identify the specific cause of my catalyst's deactivation?
Characterizing the spent catalyst is essential for diagnosing the deactivation mechanism.
-
For Coking: A significant increase in carbon content, often measured by Temperature Programmed Oxidation (TPO) or CHN analysis, points to coking. A decrease in the catalyst's specific surface area and pore volume is also indicative of fouling.
-
For Sintering: Changes in the catalyst's crystalline structure, observable through X-ray Diffraction (XRD), can indicate sintering. An increase in the crystallite size of the active phase is a key indicator.
-
For Poisoning: Elemental analysis of the spent catalyst, for instance using X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP), can detect the presence of catalyst poisons like alkali metals.
Q4: My catalyst is deactivated. What are the available regeneration methods?
Regeneration aims to restore the catalyst's activity by removing the cause of deactivation. Common methods include:
-
Calcination: For deactivation due to coking, controlled oxidation of the coke deposits by heating the catalyst in a stream of air can be effective.
-
Washing: To remove poisons like alkali metals, washing the catalyst with an acidic or alkaline solution is a common strategy. Dilute nitric acid or sodium hydroxide (B78521) solutions have been shown to be effective.
It is important to note that regeneration may not always restore 100% of the initial activity, and the process itself can sometimes lead to minor structural changes in the catalyst.
Data Presentation: Catalyst Performance
The following tables summarize typical performance data for fresh, deactivated, and regenerated catalysts in ammoxidation reactions. While specific data for this compound production is limited, the following provides a representative overview based on VPO and similar catalyst systems.
Table 1: Physicochemical Properties of Fresh vs. Deactivated VPO Catalysts
| Property | Fresh VPO Catalyst | Deactivated VPO Catalyst |
| Specific Surface Area (m²/g) | 302.1 | 217.2 |
| Average Pore Size (nm) | 4.15 | 8.91 |
| Pore Volume (cm³/g) | 0.39 | 0.48 |
Data adapted from studies on VPO/SBA-15 and VPO/SiO₂ catalysts, demonstrating changes in physical properties upon use.[4]
Table 2: Representative Catalytic Performance Data
| Catalyst State | DCT Conversion (%) | DCBN Selectivity (%) | DCBN Yield (%) |
| Fresh | 98.5 | 91.3 | 90.0 |
| Deactivated | 75.2 | 85.1 | 64.0 |
| Regenerated | 94.3 | 89.5 | 84.4 |
Note: The data in this table is illustrative and compiled from typical performance metrics for fresh catalysts[3][5] and expected declines and recovery rates from regeneration studies on similar catalyst systems. Actual performance will vary based on specific catalyst formulation and operating conditions.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the regeneration of a deactivated V₂O₅-WO₃/TiO₂ catalyst, which shares similarities with catalysts used for this ammoxidation.
Protocol 1: Synthesis of this compound via Ammoxidation
This protocol describes a laboratory-scale synthesis using a fixed-bed reactor.
Materials:
-
3,4-Dichlorotoluene (DCT)
-
Ammonia (B1221849) (NH₃) gas
-
Air
-
VPO/SiO₂ catalyst
Equipment:
-
Fixed-bed tubular reactor
-
Temperature controller and furnace
-
Mass flow controllers for gases
-
HPLC pump for liquid feed
-
Condenser and collection flask
Procedure:
-
Catalyst Loading: Load the desired amount of VPO/SiO₂ catalyst into the tubular reactor.
-
Catalyst Activation: Heat the catalyst bed to the reaction temperature under a flow of inert gas (e.g., nitrogen).
-
Reaction Initiation: Once the desired temperature (e.g., 400°C or 673 K) is stable, introduce the reactant gases.[2]
-
Set the molar ratio of DCT:NH₃:Air to 1:7:30.[2]
-
The DCT is typically vaporized and mixed with the gaseous feed before entering the reactor.
-
-
Reaction Conditions:
-
Product Collection: The reactor effluent is passed through a condenser to collect the liquid products. The non-condensable gases are vented.
-
Analysis: Analyze the collected liquid product using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of DCT and the selectivity and yield of 3,4-DCBN.
Protocol 2: Regeneration of a Deactivated Vanadium-Based Catalyst by Acid Washing
This protocol is based on the regeneration of V₂O₅-WO₃/TiO₂ catalysts and can be adapted for VPO catalysts used in 3,4-DCBN synthesis.
Materials:
-
Deactivated catalyst
-
Nitric acid (HNO₃) solution (0.5 M)
-
Deionized water
Equipment:
-
Beaker or flask for washing
-
Stirring plate
-
Filtration apparatus
-
Oven
-
Tube furnace
Procedure:
-
Washing:
-
Place the crushed, deactivated catalyst in a beaker.
-
Add the 0.5 M nitric acid solution at a liquid-to-solid ratio of 5:1.
-
Stir the slurry at 30°C for 3 hours.
-
-
Rinsing:
-
Filter the catalyst from the acid solution.
-
Wash the catalyst thoroughly with deionized water until the filtrate is neutral.
-
-
Drying:
-
Dry the washed catalyst in an oven at 110°C for 2 hours.
-
-
Recalcination:
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst to 500°C in a flow of air and hold for 3 hours.
-
-
Post-Treatment (Optional):
-
If active components were leached during the washing process, they can be re-impregnated onto the regenerated catalyst support before the final calcination step.
-
Visualizations
The following diagrams illustrate key processes in the production of this compound and the lifecycle of the catalyst.
Caption: Ammoxidation of 3,4-dichlorotoluene to this compound.
Caption: Common mechanisms of catalyst deactivation in ammoxidation.
Caption: General workflow for the regeneration of deactivated catalysts.
References
- 1. CN102295581A - Method for preparing this compound by ammonia oxidation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102924329A - Method of ammoxidation synthesis of 3, 4- dichlorobenzonitrile - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cyanation of 3,4-Dichlorobromobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of 3,4-dichlorobromobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyanation of 3,4-dichlorobromobenzene?
A1: The most prevalent methods for the cyanation of 3,4-dichlorobromobenzene to produce 3,4-dichlorobenzonitrile are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are:
-
Palladium-Catalyzed Cyanation: This method often employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. Common cyanide sources for this reaction include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][2][3] This approach is favored for its milder reaction conditions and broader functional group tolerance compared to copper-catalyzed methods.[1]
-
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This classic method typically involves the use of copper(I) cyanide (CuCN) at elevated temperatures.[4] While effective, it often requires harsher conditions and stoichiometric amounts of the copper cyanide reagent.[1]
Q2: What are the typical side reactions observed during the cyanation of 3,4-dichlorobromobenzene?
A2: Several side reactions can occur, leading to impurities and reduced yield of the desired this compound. These include:
-
Homocoupling: The starting material, 3,4-dichlorobromobenzene, can couple with itself to form 3,3',4,4'-tetrachlorobiphenyl. This is a common byproduct in palladium-catalyzed cross-coupling reactions.[5][6]
-
Hydrolysis of the Nitrile: The product, this compound, can undergo partial hydrolysis to form 3,4-dichlorobenzamide, especially if water is present in the reaction mixture. Under harsher conditions, complete hydrolysis to 3,4-dichlorobenzoic acid can also occur.[7][8][9][10][11]
-
Catalyst Deactivation: Cyanide ions can act as a poison to the palladium catalyst by strongly coordinating to the metal center, leading to the formation of inactive palladium-cyanide complexes and a stalled reaction.[1][12]
-
Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom, leading to the formation of 1,2-dichlorobenzene.
Q3: How can I minimize catalyst deactivation in my palladium-catalyzed cyanation?
A3: Catalyst deactivation by cyanide is a significant challenge.[1] To mitigate this, consider the following strategies:
-
Use of Zinc Cyanide (Zn(CN)₂): Zn(CN)₂ has lower solubility in many organic solvents compared to alkali metal cyanides. This slow release of cyanide ions helps to maintain a low concentration in the reaction mixture, reducing catalyst poisoning.[1]
-
Use of Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a non-toxic and stable source of cyanide that releases cyanide ions slowly in the presence of a base.[1][13]
-
Additives: The addition of certain additives, such as zinc dust or zinc acetate, can help to keep the palladium in its active Pd(0) oxidation state.[14]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote the desired catalytic cycle.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | • Ensure the palladium catalyst is active. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).• Consider using a pre-activated palladium catalyst. |
| 2. Catalyst Poisoning | • Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[1]• Add a co-catalyst or additive like zinc dust to protect the palladium catalyst.[14]• Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Insufficient Reaction Temperature or Time | • Gradually increase the reaction temperature and monitor the progress by TLC or GC.• Extend the reaction time. | |
| Significant Formation of Homocoupling Byproduct (3,3',4,4'-tetrachlorobiphenyl) | 1. Presence of Oxygen | • Thoroughly degas all solvents and reagents before use.• Maintain a strict inert atmosphere throughout the reaction. The presence of oxygen can promote the formation of Pd(II) species that lead to homocoupling.[5][15] |
| 2. Inappropriate Ligand-to-Metal Ratio | • Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes suppress homocoupling. | |
| 3. High Reaction Temperature | • Attempt the reaction at a lower temperature, as higher temperatures can sometimes favor side reactions. | |
| Presence of 3,4-Dichlorobenzamide or 3,4-Dichlorobenzoic Acid in the Product | 1. Water in the Reaction Mixture | • Use anhydrous solvents and reagents.• Dry glassware thoroughly before use. |
| 2. Hydrolysis During Workup | • Use a non-aqueous workup if possible.• If an aqueous workup is necessary, keep the temperature low and minimize the contact time. Avoid strongly acidic or basic conditions during workup. | |
| Formation of 1,2-Dichlorobenzene (Dehalogenation Product) | 1. Presence of a Hydrogen Source | • Ensure the solvent is not a source of hydrogen (e.g., some alcohols under certain conditions).• The base used can sometimes act as a hydride source. Consider using a non-nucleophilic base. |
| 2. Inappropriate Ligand | • Certain phosphine ligands can promote hydrodehalogenation. Experiment with different ligands. |
Experimental Protocols
Palladium-Catalyzed Cyanation using Zinc Cyanide
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Reagents:
-
3,4-Dichlorobromobenzene
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
Procedure:
-
To a dry, nitrogen-flushed flask, add 3,4-dichlorobromobenzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.01-0.05 eq), and dppf (0.02-0.10 eq).
-
Add anhydrous DMF or DMAc via syringe.
-
Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Copper-Catalyzed Cyanation using Copper(I) Cyanide (Rosenmund-von Braun)
Reagents:
-
3,4-Dichlorobromobenzene
-
Copper(I) Cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF) or Pyridine
Procedure:
-
In a dry flask, combine 3,4-dichlorobromobenzene (1.0 eq) and copper(I) cyanide (1.1-1.5 eq).
-
Add anhydrous DMF or pyridine.
-
Heat the mixture to reflux (typically 150-200 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC. These reactions often require prolonged heating (several hours to days).
-
After completion, cool the reaction mixture.
-
The workup for Rosenmund-von Braun reactions can be challenging due to the formation of copper complexes. A common procedure involves pouring the reaction mixture into a solution of ferric chloride and hydrochloric acid to break down the complexes, followed by extraction with an organic solvent.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by distillation or recrystallization.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for low yield in cyanation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of 3,4-Dichlorobenzonitrile
Welcome to the technical support center for the purification of crude 3,4-Dichlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Isomeric Impurities: Positional isomers such as 2,3-dichlorobenzonitrile (B188945) and 2,4-dichlorobenzonitrile (B1293624) are common byproducts.
-
Unreacted Starting Materials: Residual starting materials like 3,4-dichlorotoluene (B105583) may be present.
-
Side-Reaction Products: Other chlorinated aromatic compounds can be formed during synthesis.
-
Reagents and Solvents: Traces of reagents and solvents used in the reaction and work-up may persist.
Q2: What is the recommended first step to purify crude this compound?
A2: Recrystallization is often the most effective and straightforward initial purification method for removing the majority of impurities from crude this compound, especially for removing less soluble or more soluble impurities.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on the polarity of this compound, suitable solvents to test include alcohols (ethanol, methanol, isopropanol), aromatic hydrocarbons (toluene), or mixtures of a good solvent with a poor solvent (e.g., ethanol/water). It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles, particularly isomeric impurities. It is a more powerful technique for separating compounds with subtle differences in polarity.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity. By comparing the crude material with the purified fractions against a reference standard, you can assess the removal of impurities. The final purity should be confirmed by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and melting point analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent at low temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Alternatively, add a poor solvent (in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists, then gently heat until the solution becomes clear and allow it to cool slowly. |
| Not enough compound is present to form a saturated solution. | If the amount of crude material is very small, consider using a smaller recrystallization vessel to minimize solvent volume. | |
| Oiling Out (Formation of an oil instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. Alternatively, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, or use a larger volume of the same solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. | |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| Low Recovery of Purified Product | Too much solvent was used for recrystallization or washing. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration. | Preheat the funnel and filter paper with hot solvent before filtering the solution. Perform the filtration as quickly as possible. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Spots (Overlapping Bands) | The solvent system (mobile phase) is too polar or not polar enough. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. A less polar solvent will decrease the Rf, while a more polar solvent will increase it. |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Use the "wet slurry" packing method for better results. | |
| The sample was loaded incorrectly. | Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column in a narrow band. | |
| Compound is Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture. |
| Cracked or Dry Column | The solvent level dropped below the top of the stationary phase. | Never let the column run dry. Always maintain a level of solvent above the stationary phase. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 172.01 | 74-78[1][2] | 129-130 (at 0.01 Torr)[1] |
| 2,3-Dichlorobenzonitrile | 172.01 | 60-64[3][4] | 253.1 (at 760 mmHg)[3] |
| 2,4-Dichlorobenzonitrile | 172.01 | 59-62 | - |
| 3,4-Dichlorotoluene | 161.03 | -14.7 | 209 |
Table 2: Estimated Solubility of this compound in Various Solvents
Disclaimer: The following data is based on solubility studies of 3,4-dichloronitrobenzene, a structurally similar compound, and should be used as a guideline. Actual solubilities of this compound should be determined experimentally.
| Solvent | Solubility at 5°C ( g/100g solvent) | Solubility at 30°C ( g/100g solvent) | Suitability for Recrystallization |
| Methanol | ~5.0 | ~20.0 | Good |
| Ethanol | ~4.0 | ~18.0 | Good |
| Isopropanol | ~3.0 | ~15.0 | Good |
| Hexane | < 0.5 | ~1.0 | Poor (can be used as an anti-solvent) |
| Toluene | ~10.0 | ~40.0 | Potentially Good, but high solubility at low temp may reduce yield |
| Ethyl Acetate | ~15.0 | ~50.0 | Potentially Good, but high solubility at low temp may reduce yield |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude material and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the mixture gently to boiling. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. Stirring can facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel with fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution containing the dissolved product.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the melting point and assess the purity by TLC, GC, or HPLC.
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of this compound when recrystallization is insufficient.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Solvent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Develop a suitable mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will give a baseline separation of the product and impurities, with an Rf value for this compound of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, and add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Continuously collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Final Analysis: Assess the purity of the final product by melting point, GC, or HPLC.
Mandatory Visualization
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: A decision tree for the purification of this compound.
References
Technical Support Center: Synthesis of 3,4-Dichlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,4-Dichlorobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary industrial and laboratory-scale synthetic routes include:
-
Ammoxidation of 3,4-Dichlorotoluene (B105583): This gas-phase catalytic reaction is a common industrial method.[1][2]
-
Sandmeyer Reaction of 3,4-Dichloroaniline: A classical method involving the diazotization of the aniline (B41778) followed by cyanation.
-
Rosenmund-von Braun Reaction: The cyanation of 3,4-dichlorohalobenzenes (typically bromo or iodo derivatives) using a copper cyanide reagent.[3][4][5]
-
From 1,2-Dichlorobenzene (B45396): A two-step process involving bromination to form 3,4-dichlorobromobenzene, followed by a Rosenmund-von Braun cyanation.[6][7]
Q2: My Sandmeyer reaction is producing a significant amount of a dark, tar-like substance. What is the cause and how can I prevent it?
A2: Tar formation is a common issue in Sandmeyer reactions and is often due to the decomposition of the diazonium salt, especially at elevated temperatures. To minimize this, ensure strict temperature control (0-5 °C) during the diazotization and the addition of the diazonium salt to the copper cyanide solution. Also, ensure the diazonium salt is used immediately after its formation.
Q3: I am observing a significant amount of 3,4-Dichlorophenol as a byproduct in my Sandmeyer reaction. How can this be minimized?
A3: The formation of 3,4-Dichlorophenol is a result of the diazonium salt reacting with water.[8] To mitigate this, use anhydrous or highly concentrated reagents where possible and maintain a low reaction temperature. A slow, controlled addition of the diazonium salt solution to the copper(I) cyanide solution can also help to favor the desired cyanation reaction over the reaction with water.[8]
Q4: My Rosenmund-von Braun reaction has a low yield, and a significant amount of starting material remains. What are the potential causes?
A4: Low conversion in the Rosenmund-von Braun reaction can be attributed to several factors:
-
Insufficient Temperature: This reaction often requires high temperatures (150-250 °C) to proceed efficiently.[9]
-
Poor Quality of Copper(I) Cyanide: Old or oxidized CuCN can be less reactive. Use fresh, high-quality reagent.
-
Presence of Water: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are typically used to facilitate the reaction.
Q5: I am having difficulty purifying my this compound from the Rosenmund-von Braun reaction mixture. What are some common challenges and solutions?
A5: Purification can be challenging due to the high boiling point of solvents like DMF and the need to remove copper salts.
-
Solvent Removal: High vacuum distillation is typically required to remove DMF.
-
Copper Salt Removal: Aqueous workup with an ammonia (B1221849) solution or dilute acid can help to complex and remove copper salts.
-
Product Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | - Reaction temperature too low.- Inactive catalyst/reagent (e.g., oxidized CuCN).- Insufficient reaction time.- Presence of impurities that poison the catalyst. | - Gradually increase the reaction temperature and monitor progress.- Use fresh, high-purity reagents and catalysts.- Extend the reaction time.- Ensure all starting materials and solvents are pure and dry. |
| Formation of significant byproducts | - Suboptimal reaction conditions (temperature, pressure, stoichiometry).- Decomposition of intermediates (e.g., diazonium salt).- Competing side reactions (e.g., hydrolysis, hydrodehalogenation). | - Carefully control reaction parameters.- For Sandmeyer reactions, maintain low temperatures (0-5 °C) during diazotization.[8]- Use anhydrous conditions to prevent hydrolysis. |
Unexpected Product Formation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of isomeric impurities (e.g., 2,3-Dichlorobenzonitrile) | - Isomeric impurities in the starting material.- Side reactions during synthesis (e.g., in the bromination of 1,2-dichlorobenzene). | - Analyze the purity of starting materials before use.- Optimize reaction conditions to favor the formation of the desired isomer. For instance, in the bromination of 1,2-dichlorobenzene, control of temperature and catalyst can influence isomer distribution.[6] |
| Formation of 3,4-Dichlorobenzamide or 3,4-Dichlorobenzoic acid | - Hydrolysis of the nitrile group during the reaction or workup. | - Use anhydrous reaction conditions.- During workup, avoid prolonged exposure to strong acids or bases at elevated temperatures. |
| Formation of colored impurities (e.g., azo compounds in Sandmeyer reaction) | - Incomplete diazotization, allowing the diazonium salt to couple with unreacted 3,4-dichloroaniline.[8] | - Ensure complete diazotization by using a slight excess of sodium nitrite (B80452) and adding it slowly at low temperature.[8] |
Quantitative Data Summary
The following table summarizes yield and impurity data from various synthetic methods for this compound and its precursors.
| Starting Material | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Key Impurities/Side Products | Reference |
| 1,2-Dichlorobenzene | Bromination | Iron powder | - | 45 | 90.3 | 98.5 | 2,3-Dichlorobromobenzene (2.1%), Dibromo/Polybrominated products (0.6%) | [6] |
| 1,2-Dichlorobenzene | Bromination | Ferric chloride | - | 45 | 90.0 | 98.5 | 2,3-Dichlorobromobenzene (1.0%), High boiling point compounds (2.6%) | [6] |
| 3,4-Dichlorobromobenzene | Cyanation (Rosenmund-von Braun) | CuCN | DMF | 128 | 79.1 | 98.3 | Unspecified | [7] |
| 3,4-Dichlorobromobenzene | Cyanation (Rosenmund-von Braun) | CuCN, 1,10-phenanthroline (B135089) | DMF | 128 | 94.2 | 98.0 | Unspecified | [7] |
| 3,4-Dichlorobromobenzene | Cyanation (Rosenmund-von Braun) | CuCN, 1,10-phenanthroline | DMF | 150 | 81.6 | 82.6 | Unspecified | [7] |
| 3,4-Dichlorotoluene | Ammoxidation | V-based catalyst on TiO2-Al2O3 | Gas Phase | 350-375 | 90.0 | >99 | Unspecified | [1] |
Experimental Protocols
Synthesis of this compound from 1,2-Dichlorobenzene[6]
Step 1: Bromination of 1,2-Dichlorobenzene
-
To a reaction vessel, add 26.2 g of 1,2-dichlorobenzene and 2.75 g of iron powder.
-
Heat the mixture to 45°C.
-
Slowly add 26 g of bromine dropwise at a rate of 0.2 mL/min.
-
After the addition is complete, maintain the reaction at 45°C for 2 hours.
-
After the reaction, cool the mixture and wash with a sodium sulfite (B76179) solution and then with dichloromethane.
-
The crude product is purified by distillation to yield 3,4-dichlorobromobenzene.
Step 2: Cyanation of 3,4-Dichlorobromobenzene (Rosenmund-von Braun Reaction) [7]
-
In a reaction flask, mix 5.4 g of cuprous cyanide, 0.1 g of 1,10-phenanthroline hydrate, and 25 g of DMF.
-
Heat the mixture to 128°C.
-
Prepare a solution of 11.3 g of 3,4-dichlorobromobenzene in 10 g of DMF and add it dropwise to the heated mixture.
-
After the addition, maintain the reaction at 128°C for 3 hours.
-
After the reaction is complete, cool the mixture and perform a water wash followed by layer separation to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or distillation.
Synthesis of this compound via Ammoxidation of 3,4-Dichlorotoluene[1]
-
A fixed-bed reactor is filled with a V-based particle catalyst on a mixed titanium oxide and aluminum oxide carrier.
-
A gaseous feed of 3,4-dichlorotoluene, ammonia, and air is introduced into the reactor. The molar ratio of 3,4-dichlorotoluene to ammonia is maintained between 1:2.8 and 1:5.
-
The reaction is carried out at a temperature of 350-375°C and a pressure of 0.02-0.1 MPa.
-
The product stream is cooled to condense the this compound, which is then collected and purified.
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Side reaction pathways in the Sandmeyer synthesis.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. CN102924329A - Method of ammoxidation synthesis of 3, 4- dichlorobenzonitrile - Google Patents [patents.google.com]
- 2. CN102295581A - Method for preparing this compound by ammonia oxidation - Google Patents [patents.google.com]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Degradation pathways of 3,4-Dichlorobenzonitrile under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichlorobenzonitrile. The information provided is designed to address common challenges encountered during experimental studies of its degradation under various stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected degradation pathways of this compound under stress conditions?
Direct experimental studies on the degradation pathways of this compound are limited in publicly available literature. However, based on the known degradation of other benzonitrile (B105546) herbicides, such as its isomer 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), the following pathways can be predicted.[1][2][3]
-
Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is likely the hydrolysis of the nitrile group. This is expected to occur in a stepwise manner, first forming 3,4-dichlorobenzamide, which is then further hydrolyzed to 3,4-dichlorobenzoic acid.[4][5]
-
Oxidation: Oxidative stress is expected to lead to the formation of various oxygenated products. This can include hydroxylation of the aromatic ring to form different isomers of chlorohydroxybenzonitrile or oxidation of the nitrile group.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. This may involve the cleavage of the carbon-chlorine bonds, leading to the formation of monochlorobenzonitrile isomers and other photoproducts. It could also involve reactions with photochemically generated reactive species.
-
Microbial Degradation: In environmental settings, microorganisms can play a role in the degradation of this compound. Similar to hydrolysis, microbial enzymes may convert the nitrile group to an amide and then a carboxylic acid.[1][2][3]
Q2: I am not observing any significant degradation of this compound in my stress experiments. What could be the problem?
Several factors could contribute to the apparent stability of the compound in your experiments:
-
Inadequate Stress Conditions: The applied stress (e.g., acid/base concentration, temperature, light intensity) may not be sufficient to induce degradation. Dichlorinated aromatic compounds can be recalcitrant. Consider increasing the severity of the stress conditions within reasonable limits.[6][7][8][9][10][11]
-
Low Solubility: this compound has low water solubility, which can limit its availability for reaction in aqueous media. The use of a co-solvent (e.g., acetonitrile (B52724), methanol) may be necessary to ensure it is fully dissolved.
-
Incorrect Analytical Method: Your analytical method may not be sensitive enough to detect small amounts of degradation products, or the degradation products may co-elute with the parent peak. Ensure your HPLC method is validated for stability-indicating properties.
Q3: I am having issues with my HPLC analysis of this compound and its potential degradation products. What are some common troubleshooting tips?
Issues with HPLC analysis are common. Here are some troubleshooting tips for common problems:
-
Poor Peak Shape (Tailing or Fronting):
-
Cause: Secondary interactions with the column stationary phase, column overload, or inappropriate mobile phase pH.
-
Solution: Use a high-purity, end-capped C18 column. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. Reduce the injection volume or sample concentration.[12][13][14][15][16]
-
-
Inconsistent Retention Times:
-
Ghost Peaks:
-
Cause: Contamination in the mobile phase, injector, or carryover from a previous injection.
-
Solution: Use high-purity HPLC-grade solvents. Flush the injector and column thoroughly between runs. Inject a blank solvent to check for carryover.[14]
-
-
Baseline Drift or Noise:
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stress testing of chemical compounds.[6][7][8][9][10][11]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Forced Degradation Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish.
-
Expose the solid to a dry heat of 80°C in an oven for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water 1:1) at a concentration of 100 µg/mL.
-
Expose the solution in a quartz cuvette to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
Analytical Method
A stability-indicating HPLC method should be used to analyze the samples from the forced degradation studies. A typical starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
Quantitative Data Summary
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 8 | ||||
| 24 | ||||
| 80°C (solid) | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Photolysis | 0 | 100 | 0 | 0 |
| 8 | ||||
| 24 |
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation experiments.
References
- 1. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search results [inis.iaea.org]
- 3. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. ijcrt.org [ijcrt.org]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. researchgate.net [researchgate.net]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Minimizing byproduct formation in the Rosenmund-von Braun reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the Rosenmund-von Braun reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Rosenmund-von Braun reaction and what are its primary applications?
The Rosenmund-von Braun reaction is a chemical process that converts an aryl halide into an aryl nitrile using copper(I) cyanide.[1] This reaction is a valuable tool in organic synthesis as the resulting aryl nitriles are important precursors for various functional groups, including carboxylic acids, amines, and amides, which are frequently found in pharmaceuticals, agrochemicals, and dyes.
Q2: What are the most common byproducts in the Rosenmund-von Braun reaction?
The most common byproducts encountered in the Rosenmund-von Braun reaction are:
-
Biaryl compounds: These are formed through a competing homo-coupling reaction of the aryl halide, often referred to as the Ullmann coupling.
-
Amides and Carboxylic Acids: These result from the hydrolysis of the desired nitrile product, which can occur during the reaction or, more commonly, during the workup procedure if conditions are not carefully controlled.
-
Phenols and Aryl Ethers: Under certain conditions, reaction with residual water or solvent can lead to the formation of these byproducts.
Q3: How can I minimize the formation of the Ullmann homo-coupling byproduct?
Minimizing the formation of biaryl byproducts from the Ullmann coupling reaction is crucial for achieving high yields of the desired aryl nitrile. Key strategies include:
-
Lowering Reaction Temperature: The Ullmann coupling reaction typically requires high temperatures. By lowering the reaction temperature, the rate of this side reaction can be significantly reduced. The use of promoters like L-proline can facilitate the Rosenmund-von Braun reaction at temperatures as low as 80-120°C, thus disfavoring the homo-coupling pathway.[2]
-
Using Appropriate Ligands: Ligands such as L-proline can chelate to the copper center, modifying its reactivity and favoring the cyanation pathway over the coupling reaction.[2]
-
Careful Choice of Solvent: Polar aprotic solvents like DMF are generally preferred for the L-proline promoted reaction, as they have been shown to give higher yields of the nitrile product compared to other solvents like dioxane, toluene, or acetonitrile.[2]
Q4: What are the best practices to prevent the hydrolysis of my nitrile product during workup?
Hydrolysis of the nitrile to the corresponding amide or carboxylic acid is a common issue during product isolation. To prevent this:
-
Use a Non-Aqueous Workup: Whenever possible, employ a workup procedure that avoids the use of acidic or strongly basic aqueous solutions for extended periods.
-
Controlled Quenching: If an aqueous quench is necessary, use it at a low temperature and for the shortest possible time. Neutral or slightly acidic conditions are generally preferable to basic conditions for quenching.
-
Efficient Extraction: Promptly extract the product into an organic solvent after quenching to minimize its contact time with the aqueous phase.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired aryl nitrile and a significant amount of unreacted aryl halide. | 1. Insufficient reaction temperature. 2. Poor quality of copper(I) cyanide. 3. Inactive aryl halide (e.g., electron-rich or sterically hindered). 4. Inappropriate solvent. | 1. Gradually increase the reaction temperature in 10-20°C increments. For classical conditions, temperatures of 150-250°C may be required. Consider using a higher boiling point solvent if necessary. 2. Use freshly purchased, high-purity copper(I) cyanide. The color should be off-white or tan; a green color indicates oxidation and reduced activity. 3. For challenging substrates, consider using a promoter like L-proline to enable the reaction at lower temperatures (80-120°C).[2] Alternatively, palladium- or nickel-catalyzed cyanation methods may be more effective. 4. For L-proline promoted reactions, DMF is the solvent of choice.[2] For classical reactions, high-boiling polar solvents like pyridine (B92270) or nitrobenzene (B124822) are often used.[3] |
| Significant formation of a biaryl byproduct (Ullmann coupling). | 1. Reaction temperature is too high. 2. Absence of a suitable ligand to promote cyanation. | 1. Reduce the reaction temperature. If using classical conditions, try to find the minimum temperature required for the cyanation to proceed. 2. Add a promoting ligand such as L-proline (typically 1.0 equivalent) to the reaction mixture. This has been shown to significantly improve the yield of the nitrile product at lower temperatures.[2] |
| The final product is contaminated with the corresponding amide or carboxylic acid. | 1. Presence of water in the reaction mixture. 2. Hydrolysis during aqueous workup. | 1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize contact with water during workup. If an aqueous wash is necessary, use deionized water and perform the extraction quickly. Avoid strongly acidic or basic conditions during the workup. |
| The reaction is slow or does not go to completion. | 1. Sterically hindered aryl halide. 2. Deactivated aryl halide (electron-rich). | 1. For sterically hindered substrates, higher temperatures and longer reaction times may be necessary. The use of L-proline as a promoter can be beneficial in these cases. 2. Electron-rich aryl halides are generally less reactive. Higher temperatures or the use of a more reactive aryl iodide instead of a bromide or chloride may be required. |
Data Presentation
Table 1: Effect of L-proline and Solvent on the Yield of 4-Methoxybenzonitrile [2]
| Entry | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | None | DMF | 120 | 45 | 12 |
| 2 | L-proline (1.0) | DMF | 120 | 45 | 81 |
| 3 | L-proline (1.0) | Dioxane | 120 | 45 | Trace |
| 4 | L-proline (1.0) | Toluene | 120 | 45 | Trace |
| 5 | L-proline (1.0) | Acetonitrile | 120 | 45 | Trace |
Table 2: Effect of L-proline Amount on the Yield of 4-Methoxybenzonitrile in DMF at 120°C [2]
| Entry | L-proline (equiv.) | Time (h) | Isolated Yield (%) |
| 1 | 0.1 | 45 | 15 |
| 2 | 0.2 | 45 | 18 |
| 3 | 0.5 | 45 | 25 |
| 4 | 1.0 | 45 | 81 |
Experimental Protocols
L-Proline-Promoted Rosenmund-von Braun Reaction [2]
A mixture of the aryl halide (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol) in DMF (3 mL) is heated at the specified temperature (typically 80-120°C) for the required time (typically 24-45 hours) under an inert atmosphere. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Reaction pathways in the Rosenmund-von Braun reaction.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 3,4-Dichlorobenzonitrile
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of analytical methods for determining the purity of 3,4-Dichlorobenzonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] This document outlines the performance of common analytical techniques, supported by illustrative experimental data and detailed methodologies.
Comparison of Analytical Methods
The purity of this compound is typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic and thermal analysis methods can also be employed for purity verification and to provide complementary information. The selection of a suitable method depends on factors like the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution.[3]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the purity determination of this compound. The data presented is a composite based on typical performance characteristics for the analysis of similar aromatic nitriles.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of the change in heat flow to the sample during a controlled temperature program. | Quantification of the analyte against a certified internal standard using nuclear magnetic resonance. |
| Typical Purity Result | >98.0%[4] | ≥99.5%[1] | ≥99.0%[5] | ≥99.0% |
| Linearity (R²) | >0.999 | >0.999 | N/A | >0.999 |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1 µg/mL | ~0.1 mol% impurity | ~0.05 mol% |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~0.3 µg/mL | ~0.5 mol% impurity | ~0.1 mol% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% | 99-101% |
| Precision (%RSD) | < 3% | < 2% | < 5% | < 1% |
| Analysis Time | 20-40 minutes | 15-30 minutes | 30-60 minutes | 10-20 minutes |
| Strengths | High resolution for volatile impurities, well-established methods. | Versatile for a wide range of compounds, including non-volatile impurities. | Provides a measure of absolute purity, requires small sample size. | Highly accurate and precise, provides structural information, non-destructive. |
| Limitations | Not suitable for thermally labile or non-volatile compounds. | Peak identification can be ambiguous without a mass spectrometer. | Not suitable for compounds that decompose on melting.[5] | Requires a high-field NMR spectrometer, potential for signal overlap. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound.
Gas Chromatography (GC) Method
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C (FID)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with acetone.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase:
-
A: 0.1% (v/v) Formic acid in deionized water.
-
B: 0.1% (v/v) Formic acid in acetonitrile (B52724).
-
-
Gradient:
-
0-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Visualizing the Analytical Workflow
The selection of an appropriate analytical method can be guided by a logical workflow. The following diagrams illustrate the general process of purity analysis and a decision-making pathway.
General workflow for the purity analysis of a chemical compound.
Decision tree for selecting an analytical method.
References
- 1. This compound | Alzchem Group [alzchem.com]
- 2. This compound | 6574-99-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3,4-Dichlorobenzonitrile: GC-MS vs. HPLC-UV
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of 3,4-Dichlorobenzonitrile. This comparison is based on established analytical principles and data from closely related compounds, offering a robust framework for method selection and development.
At a Glance: Method Comparison
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on the specific requirements of the assay, including sensitivity, selectivity, and sample matrix. Below is a summary of the typical performance characteristics for each method.
| Parameter | GC-MS | HPLC-UV |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | ≤ 10% | ≤ 5% |
| Selectivity | High (Mass Analyzer) | Moderate (Chromatographic Separation) |
| Sample Volatility Requirement | Volatile or semi-volatile | Not required |
| Derivatization | May be required | Not typically required |
Experimental Protocols
Detailed methodologies for both the GC-MS and HPLC-UV analysis of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly selective and sensitive for volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For liquid samples, extract a known volume (e.g., 10 mL) with a suitable organic solvent such as dichloromethane (B109758) or hexane.[1] For solid samples, perform a solvent extraction using an appropriate solvent followed by cleanup if necessary.
-
Concentration: Concentrate the organic extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the analyte concentration.
-
Internal Standard: Add an appropriate internal standard to the final extract to improve quantitation accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-250.
-
Quantification Ion: The molecular ion (m/z 171) or a major fragment ion.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For a polar compound like this compound, a reversed-phase HPLC method with UV detection is a robust and reliable choice.
1. Sample Preparation:
-
Dissolution: Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or methanol, to a known concentration.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Internal Standard: An appropriate internal standard can be added to the sample solution for improved quantitative accuracy.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 230 nm is suitable for detection.
Method Workflows
The following diagrams illustrate the typical experimental workflows for the GC-MS and HPLC-UV analysis of this compound.
Conclusion
Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound. GC-MS offers higher selectivity and sensitivity, which is advantageous for complex matrices or when very low detection limits are required. HPLC-UV, on the other hand, is a robust and often simpler method that does not require the analyte to be volatile, making it a good choice for routine analysis and quality control applications where high sensitivity is not the primary concern. The selection of the optimal method should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and the nature of the samples to be analyzed.
References
Navigating the Analytical Maze: A Comparative Guide to 3,4-Dichlorobenzonitrile Assay Validation
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the assay of 3,4-Dichlorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We delve into the experimental protocols and performance data of a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and a comparative Gas Chromatography (GC) method, offering a clear pathway to robust and accurate quantification.
The importance of a validated analytical method cannot be overstated. It ensures that the chosen procedure is fit for its intended purpose, providing confidence in the quality and integrity of the data generated. This is particularly critical in the pharmaceutical industry, where accuracy and precision are paramount for patient safety and regulatory compliance.
The Primary Workhorse: A Stability-Indicating HPLC Method
A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is often the preferred choice for the assay of non-volatile and thermally labile compounds like this compound. This method not only quantifies the active pharmaceutical ingredient (API) but also separates it from potential degradation products and process-related impurities, a critical aspect of stability testing.
Experimental Protocol: HPLC-UV
A hypothetical yet representative HPLC method for the assay of this compound is detailed below, based on common industry practices and available literature for similar compounds.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes. Dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.
Method Validation Summary
The performance of this HPLC method would be rigorously validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected validation parameters and their acceptance criteria.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the analyte peak. Peak purity of the analyte should pass. | No interference observed. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² = 0.9995 over a range of 50-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the assay. | 99.2% to 101.5%. |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.6% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.3 µg/mL |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). | The method is robust within the tested parameters. |
An Alternative Approach: Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography with a Flame Ionization Detector (GC-FID) presents a viable alternative for quantitative analysis. While this compound is a solid at room temperature, its volatility may be sufficient for GC analysis.
Experimental Protocol: GC-FID
A hypothetical GC-FID method for the assay of this compound is outlined below.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Diluent: Dichloromethane (B109758)
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with dichloromethane.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of dichloromethane and sonicate for 10 minutes. Dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.
Method Validation Summary
The GC-FID method would also undergo a thorough validation process. The expected performance is summarized in the table below.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interfering peaks from the blank and placebo at the retention time of the analyte. | No interference observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² = 0.9992 over a range of 50-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the assay. | 98.8% to 101.2%. |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 1.5% | 0.8% |
| - Intermediate Precision | ≤ 2.5% | 1.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 1.5 µg/mL |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., carrier gas flow ±0.1 mL/min, oven temperature ramp rate ±1°C/min). | The method is robust within the tested parameters. |
Forced Degradation Studies: Unveiling the Stability Profile
Forced degradation studies are a critical component of a stability-indicating method validation.[1] These studies involve subjecting the drug substance to various stress conditions to accelerate its degradation and identify potential degradation products.[2] This ensures that the analytical method can effectively separate the intact drug from any degradants that may form during storage or manufacturing.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours)
The stability-indicating HPLC method would be employed to analyze the stressed samples. The goal is to achieve adequate separation between the main peak of this compound and any degradation product peaks.
Visualizing the Workflow
To provide a clear overview of the analytical method validation process, the following diagrams illustrate the key stages.
Caption: Workflow for Analytical Method Validation.
References
A Comparative Guide to Catalysts for Dichlorobenzonitrile Synthesis via Ammoxidation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dichlorobenzonitriles, crucial intermediates in the manufacturing of pharmaceuticals, herbicides, and high-performance polymers, is predominantly achieved through the catalytic ammoxidation of the corresponding dichlorotoluenes. The choice of catalyst is paramount in this process, directly influencing the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
The primary focus of industrial and academic research has been on vanadium-based catalysts, particularly Vanadium Phosphorus Oxides (VPO) and supported vanadium oxides. These catalysts have demonstrated high efficacy in converting dichlorotoluenes to dichlorobenzonitriles in a single, continuous gas-phase reaction.
Comparative Performance of Catalytic Systems
Table 1: Catalysts for the Synthesis of 2,6-Dichlorobenzonitrile
| Catalyst System | Support/Promoters | Reaction Temp. (°C) | Dichlorotoluene Conversion (%) | Dichlorobenzonitrile Yield (%) | Dichlorobenzonitrile Selectivity (%) | Reference |
| VPO | None | 425 | 96 | 79 | ~82 | |
| VPO | Cr, Titania | 380-420 | 97 | ~80 | ~82.5 | |
| VPO | Co, γ-Alumina | 380-420 | ~100 | Not Specified | High | |
| VPO_G0.5 | Glucose additive | Not Specified | High | Increased by ~10% vs. VPO_G0 | Increased by ~5% vs. VPO_G0 | |
| V-Cr-O | Unsupported | 353-573 | High | High | High | |
| V-P-Mo-Cr-K-O | γ-Alumina | 350-375 | 99.5 | 95.0 | ~95.5 | |
| V-P-Cr-Co-K-O | Silica (B1680970) | 420 | 99.7 | 87.2 | 87.5 | |
| FeVO4 | Microspheres | 320 | 87 | Not Specified | Not Specified |
Table 2: Catalysts for the Synthesis of 2,4-Dichlorobenzonitrile
| Catalyst System | Support/Promoters | Reaction Temp. (°C) | Dichlorotoluene Conversion (%) | Dichlorobenzonitrile Yield (%) | Dichlorobenzonitrile Selectivity (%) | Reference |
| V-Cr-A-B-C-O (A=alkali, B=various metals, C=B/P) | Silica | 425 | 98.5 | 84.4 | 85.7 | |
| VPCo | Silica | 410 | 97.5 | 80.8 | ~82.9 | |
| Va-Ti-b-P-c-D-d-E-e-O-x (D,E=promoters) | Microsphere silica | 400 | Not Specified | 82.1 | Not Specified |
Table 3: Catalysts for the Synthesis of 2,3-Dichlorobenzonitrile
| Catalyst System | Support/Promoters | Reaction Temp. (°C) | Dichlorotoluene Conversion (%) | Dichlorobenzonitrile Yield (%) | Dichlorobenzonitrile Selectivity (%) | Reference |
| Ti-V-Sb-B-O | Micro-spherical silica gel | Not Specified | 100 | >95 | >96 |
Table 4: Catalysts for the Synthesis of o-Chlorobenzonitrile (as a reference)
| Catalyst System | Support/Promoters | Reaction Temp. (°C) | o-Chlorotoluene Conversion (%) | o-Chlorobenzonitrile Yield (%) | o-Chlorobenzonitrile Selectivity (%) | Reference |
| V2O5 | Alumina-Zirconia | 360-420 | High | Not Specified | 100 | |
| V2O5 | La2O3/Al2O3 | 420 | ~90 | ~75 | ~83 | |
| V2O5 | MoO3/Al2O3 | 420 | ~78 | ~65 | ~83 | |
| V2O5 | WO3/Al2O3 | 420 | ~85 | ~70 | ~82 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are synthesized protocols for the preparation of common catalysts and the ammoxidation reaction, based on information from multiple sources.
Protocol 1: Preparation of a Vanadium Phosphorus Oxide (VPO) Catalyst
This protocol describes a common method for synthesizing a VPO catalyst precursor, VOHPO4·0.5H2O, which is then activated to form the catalytic phase.
Materials:
-
Vanadium pentoxide (V2O5)
-
Orthophosphoric acid (H3PO4, 85%)
-
Isobutanol
-
Distilled water
Procedure:
-
A mixture of V2O5 and isobutanol is refluxed for a specified period to reduce V(V) to V(IV).
-
Orthophosphoric acid is then added to the mixture, and the reflux is continued.
-
The resulting blue solid, VOHPO4·0.5H2O, is filtered, washed with isobutanol and then with acetone, and dried.
-
The dried precursor is then calcined in a flow of air or an inert gas at a high temperature (e.g., 400-500 °C) to form the active (VO)2P2O7 phase.
Protocol 2: Preparation of a Supported Vanadium Oxide Catalyst (e.g., V2O5/γ-Al2O3)
This protocol outlines the wet impregnation method for preparing a supported vanadium oxide catalyst.
Materials:
-
Ammonium metavanadate (NH4VO3)
-
Oxalic acid
-
γ-Alumina (support)
-
Distilled water
Procedure:
-
Ammonium metavanadate is dissolved in a hot aqueous solution of oxalic acid to form a vanadyl oxalate (B1200264) solution.
-
The γ-Alumina support is added to this solution, and the mixture is stirred continuously while being heated to evaporate the water.
-
The resulting solid is dried in an oven, typically at around 120 °C.
-
The dried material is then calcined in a muffle furnace in a flow of air at a high temperature (e.g., 450-500 °C) for several hours.
Protocol 3: Catalytic Ammoxidation of Dichlorotoluene
This protocol describes a general procedure for the gas-phase ammoxidation of dichlorotoluene in a fixed-bed reactor.
Equipment:
-
Fixed-bed reactor (typically quartz or stainless steel)
-
Furnace with temperature controller
-
Mass flow controllers for gases (air, ammonia)
-
Syringe pump for liquid feed (dichlorotoluene)
-
Condenser and collection system for products
Procedure:
-
The catalyst is packed into the fixed-bed reactor.
-
The reactor is heated to the desired reaction temperature (typically 350-450 °C) under a flow of air or an inert gas.
-
A gaseous mixture of dichlorotoluene, ammonia, and air is fed into the reactor at specific molar ratios. Dichlorotoluene is typically vaporized before being mixed with the other gases.
-
The reaction products are passed through a condenser to separate the liquid and solid products from the gaseous effluent.
-
The collected products are then analyzed using techniques such as Gas Chromatography (GC) to determine the conversion of dichlorotoluene and the yield and selectivity of dichlorobenzonitrile.
Visualizing the Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the key steps in catalyst synthesis and the ammoxidation reaction.
A Comparative Guide to Dihalogenated Benzonitrile Precursors in Pesticide Synthesis
An objective analysis of 3,4-Dichlorobenzonitrile and 3,4-Difluorobenzonitrile (B1296988) as foundational molecules for the development of modern crop protection agents.
In the synthesis of targeted and effective pesticides, the selection of the initial chemical precursor is a critical decision that dictates the final product's class, mode of action, and environmental profile. Among the versatile halogenated aromatic nitriles, this compound and 3,4-Difluorobenzonitrile serve as pivotal starting materials. However, they give rise to fundamentally different classes of pesticides, each addressing distinct challenges in agriculture and pest management. This guide provides a detailed comparison of these two precursors, examining their synthetic pathways, the performance of their principal derivatives, and their toxicological and environmental characteristics, supported by experimental data.
Overview of Precursors and Derived Pesticide Classes
This compound is a key intermediate primarily used in the synthesis of phenylurea herbicides .[1][2][3][4] The most prominent example is Diuron (B1670789), a broad-spectrum herbicide used for the control of annual and perennial weeds in both agricultural and non-crop areas.[5][6][7]
Conversely, 3,4-Difluorobenzonitrile is a crucial building block for benzoylurea (B1208200) insecticides .[8][9] These compounds act as insect growth regulators (IGRs), with Diflubenzuron being a benchmark product.[8][10] They are valued for their selective action against target insect larvae while exhibiting low mammalian toxicity.[8][11] It is also noteworthy that this compound can itself be a raw material for synthesizing 3,4-Difluorobenzonitrile through a fluorination reaction, adding a layer to its utility in the agrochemical industry.[12][13][14]
Synthesis Protocols and Chemical Derivatization
The synthetic routes from these precursors to their respective flagship pesticides involve distinct chemical transformations. The efficiency and conditions of these reactions are critical for industrial-scale production.
Experimental Protocol 1: Synthesis of Diuron
The synthesis of Diuron from this compound is a multi-step process.
-
Preparation of 3,4-Dichloroaniline: The nitrile group of this compound is reduced to an amine.
-
Phosgenation: 3,4-Dichloroaniline is reacted with phosgene (B1210022) (or a safer equivalent like triphosgene) in an inert solvent to form 3,4-dichlorophenyl isocyanate.[15]
-
Amination: The resulting isocyanate is then reacted with dimethylamine. The reaction is typically carried out in a solvent such as toluene (B28343) or dichloromethane (B109758) at a controlled temperature (e.g., below 15°C or up to 70°C depending on the process) and pH (8-9) to yield Diuron.[16][17][18][19] The product is then isolated by filtration and drying.
Experimental Protocol 2: Synthesis of Diflubenzuron
The commercial production of Diflubenzuron involves the reaction of two key intermediates. While 3,4-Difluorobenzonitrile is a precursor to one of these, the direct synthesis often starts from 2,6-difluorobenzamide (B103285).
-
Intermediate Synthesis: 2,6-difluorobenzamide is synthesized from precursors like 2,6-difluorobenzonitrile (B137791) through hydrolysis.
-
Condensation Reaction: 2,6-difluorobenzamide is reacted with 4-chlorophenyl isocyanate in a solvent like xylene.[20][21] The mixture is heated to reflux (approx. 140°C) for several hours.[21]
-
Isolation: Upon cooling, the Diflubenzuron product crystallizes and is isolated by filtration, washed, and dried.[21]
Mode of Action and Biological Performance
The structural differences originating from the dichloro- versus difluoro-benzonitrile core lead to entirely different biological targets.
-
Diuron (from this compound): As a phenylurea herbicide, Diuron's primary mode of action is the inhibition of photosynthesis.[2][3][4] It specifically blocks the electron transport chain at photosystem II (PSII) by binding to the D1 protein, preventing the conversion of light energy to chemical energy, which ultimately leads to weed death.[1] Its efficacy is broad, controlling a wide variety of germinating broadleaf and grass weeds.[6] The herbicidal activity of Diuron can be significantly enhanced by the inclusion of surfactants in foliar spray mixtures.[22]
-
Diflubenzuron (from 3,4-Difluorobenzonitrile): As a benzoylurea insecticide, Diflubenzuron acts as an Insect Growth Regulator (IGR).[8][10] Its mechanism is the inhibition of chitin (B13524) synthase, a critical enzyme for the formation of the insect's exoskeleton.[8][9][23] This disruption prevents proper molting, particularly in larval stages, leading to their death.[10][24] It also exhibits ovicidal activity, preventing eggs from hatching.[25][26] This mode of action is highly specific to arthropods, contributing to its low toxicity in mammals.[8]
Comparative Data Summary
The performance and safety profiles of the primary pesticides derived from each precursor are summarized below.
| Parameter | Diuron (from this compound) | Diflubenzuron (from 3,4-Difluorobenzonitrile) |
| Pesticide Class | Phenylurea Herbicide[1] | Benzoylurea Insecticide[8] |
| Primary Target | Broadleaf and grassy weeds[7] | Leaf-eating insect larvae (Lepidoptera, Coleoptera, Diptera)[8][27] |
| Mode of Action | Photosystem II inhibitor[1][3] | Chitin synthesis inhibitor[8][9][23] |
| Acute Oral LD₅₀ (Rat) | 3,400 mg/kg[1][7] | >4,640 mg/kg[11] |
| Soil Half-life | 30 to 365 days (typically 90 days)[28] | A few days (degradation depends on particle size)[11][29] |
| Aquatic Toxicity | Moderately to highly toxic to fish and aquatic insects[15][28] | Low toxicity to fish, but highly toxic to aquatic invertebrates[8][10][11][27] |
| Environmental Fate | Moderately mobile, persistent in soil and water[15][28][30] | Rapidly adsorbed to soil, low mobility, not persistent[11][27] |
| Key Metabolite Concern | 3,4-dichloroaniline, which can be more toxic and persistent[30] | 4-chlorophenylurea and 2,6-difluorobenzoic acid[11] |
Conclusion for Researchers and Development Professionals
The choice between this compound and 3,4-Difluorobenzonitrile as a starting precursor fundamentally directs the research and development trajectory toward either herbicidal or insecticidal applications.
-
This compound is the precursor of choice for developing phenylurea herbicides like Diuron. While effective, the resulting products exhibit significant environmental persistence and potential for groundwater contamination.[5][28][30] Development efforts in this area may focus on creating derivatives with improved degradation profiles and reduced non-target toxicity.
-
3,4-Difluorobenzonitrile provides a pathway to benzoylurea insecticides , which are noted for their targeted mode of action and favorable mammalian safety profile.[8][11] The high toxicity to aquatic invertebrates is a significant consideration for environmental risk assessment.[10][27] Future research could explore modifications to enhance selectivity and mitigate impact on non-target aquatic life.
Ultimately, the selection is not a matter of superior performance but of strategic intent. This compound serves the need for broad-spectrum weed control, whereas 3,4-Difluorobenzonitrile is the foundation for developing selective, growth-regulating insecticides for integrated pest management programs.
References
- 1. Phenylurea herbicides [nies.go.jp]
- 2. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 9. guidechem.com [guidechem.com]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. Diflubenzuron (HSG 99, 1995) [inchem.org]
- 12. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 13. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 14. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 15. Diuron (Ref: DPX 14740) [sitem.herts.ac.uk]
- 16. CN107129445A - A kind of synthetic method of diuron - Google Patents [patents.google.com]
- 17. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]
- 18. CN101709041A - Process for producing diuron - Google Patents [patents.google.com]
- 19. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]
- 20. Diflubenzuron (Ref: OMS 1804) [sitem.herts.ac.uk]
- 21. Diflubenzuron synthesis - chemicalbook [chemicalbook.com]
- 22. Effects of Surfactants on the Herbicidal Activity of Foliar Sprays of Diuron | Weeds | Cambridge Core [cambridge.org]
- 23. researchgate.net [researchgate.net]
- 24. jeb.co.in [jeb.co.in]
- 25. medchemexpress.com [medchemexpress.com]
- 26. edepot.wur.nl [edepot.wur.nl]
- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 28. wsdot.wa.gov [wsdot.wa.gov]
- 29. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]
- 30. Environmental impact of diuron transformation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Confirmation of 3,4-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 3,4-Dichlorobenzonitrile and its isomers, 2,4-Dichlorobenzonitrile and 3,5-Dichlorobenzonitrile. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous structural confirmation of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. This side-by-side comparison highlights the distinct spectral features that allow for their differentiation.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Nitrile (C≡N) stretch: ~2230, C-Cl stretch: ~800-600, Aromatic C-H stretch: ~3100-3000, Aromatic C=C stretch: ~1600-1450 |
| 2,4-Dichlorobenzonitrile | Nitrile (C≡N) stretch: ~2230, C-Cl stretch: ~800-600, Aromatic C-H stretch: ~3100-3000, Aromatic C=C stretch: ~1600-1450 |
| 3,5-Dichlorobenzonitrile | Nitrile (C≡N) stretch: ~2235, C-Cl stretch: ~800-600, Aromatic C-H stretch: ~3100-3000, Aromatic C=C stretch: ~1600-1450 |
Note: The exact positions of IR absorptions can vary slightly based on the sample preparation method and the physical state of the sample.
Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | H-2: ~7.8 (d, J ≈ 2 Hz), H-5: ~7.6 (dd, J ≈ 8, 2 Hz), H-6: ~7.5 (d, J ≈ 8 Hz) |
| 2,4-Dichlorobenzonitrile | H-3: ~7.7 (d, J ≈ 2 Hz), H-5: ~7.5 (dd, J ≈ 8, 2 Hz), H-6: ~7.6 (d, J ≈ 8 Hz) |
| 3,5-Dichlorobenzonitrile | H-2, H-6: ~7.60 (d, J ≈ 1.5 Hz), H-4: ~7.55 (t, J ≈ 1.5 Hz)[1] |
Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~139, 134, 133, 131, 130, 117, 113 |
| 2,4-Dichlorobenzonitrile | ~140, 136, 134, 131, 130, 117, 114 |
| 3,5-Dichlorobenzonitrile | ~136, 133, 131, 117, 115 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The number of unique signals corresponds to the number of chemically non-equivalent carbons.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 171/173 (due to ³⁵Cl/³⁷Cl isotopes)[2] | 136, 101[2] |
| 2,4-Dichlorobenzonitrile | 171/173 (due to ³⁵Cl/³⁷Cl isotopes)[3] | 136, 101[3] |
| 3,5-Dichlorobenzonitrile | 171/173 (due to ³⁵Cl/³⁷Cl isotopes) | 136, 101 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.0 ppm).
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Key parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature program should start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound, and then hold for a few minutes. The injector temperature should be set to ensure efficient vaporization of the sample (e.g., 250 °C).
-
MS Conditions: The mass spectrometer should be operated in EI mode at 70 eV. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).
-
Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to the compound of interest. Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound.
References
A Guide to Inter-Laboratory Comparison for the Analysis of 3,4-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of 3,4-Dichlorobenzonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The objective of such a study is to assess the proficiency of participating laboratories in accurately and precisely quantifying this compound, ensuring data reliability and comparability across different analytical platforms. This document outlines hypothetical performance data from various analytical methods, detailed experimental protocols, and visual workflows to guide the design and execution of a successful ILC.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the reliable quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two commonly employed techniques. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
Below is a summary of hypothetical performance data from three distinct analytical methods that could be evaluated in an inter-laboratory comparison. These values are representative of what may be achieved in practice and serve as a benchmark for laboratory performance.
Table 1: Hypothetical Performance Data for the Analysis of this compound
| Parameter | Method A: GC-MS (SIM) | Method B: HPLC-UV | Method C: UPLC-MS/MS |
| Limit of Detection (LOD) | 0.5 µg/L | 5 µg/L | 0.1 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 15 µg/L | 0.3 µg/L |
| Accuracy (Recovery %) | 95 - 105% | 92 - 108% | 98 - 102% |
| Precision (RSD %) | < 5% | < 8% | < 3% |
| Linear Range | 1.5 - 500 µg/L | 15 - 1000 µg/L | 0.3 - 200 µg/L |
Note: Data presented are hypothetical and for illustrative purposes. Actual performance may vary between laboratories and sample matrices.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory comparison. Participants should adhere strictly to the specified procedures to minimize variability arising from methodological differences.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues and other contaminants in various matrices.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): Add an appropriate volume of water to rehydrate the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add internal standards.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 2 minutes.
-
Analysis: The supernatant is ready for GC-MS or LC-MS/MS analysis. For HPLC-UV, a solvent exchange step may be necessary.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) Mode
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
SIM Ions for this compound (m/z): 171 (quantifier), 136, 101 (qualifiers).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
Method C: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Gradient elution program.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions for this compound:
-
Precursor Ion (m/z): 172.0
-
Product Ions (m/z): 136.9 (quantifier), 101.9 (qualifier).
-
-
Source-dependent parameters to be optimized.
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical inter-laboratory comparison workflow and a proposed metabolic pathway for dichlorobenzonitriles.
The toxicological effects of dichlorobenzonitriles are of significant interest. The related compound, 2,6-dichlorobenzonitrile, is known to act as a herbicide by inhibiting cellulose (B213188) synthesis. Its metabolic activation is primarily mediated by cytochrome P450 enzymes. The following diagram illustrates a plausible metabolic pathway for dichlorobenzonitriles.
By following standardized protocols and comparing results against established performance metrics, laboratories can gain valuable insights into their analytical capabilities and contribute to the generation of high-quality, reliable data for this important class of compounds.
Quantifying Isomeric Impurities in 3,4-Dichlorobenzonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical starting materials is paramount for the synthesis of safe and effective pharmaceuticals. 3,4-Dichlorobenzonitrile, a key building block in the manufacturing of various active pharmaceutical ingredients (APIs), can contain several isomeric impurities that are often difficult to separate and quantify due to their similar physicochemical properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the robust quantification of five potential isomeric impurities in this compound: 2,3-Dichlorobenzonitrile, 2,4-Dichlorobenzonitrile, 2,5-Dichlorobenzonitrile, 2,6-Dichlorobenzonitrile, and 3,5-Dichlorobenzonitrile.
The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Both HPLC and GC, when coupled with appropriate detectors, offer reliable and validated approaches for impurity profiling in line with the International Council for Harmonisation (ICH) guidelines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For the separation of dichlorobenzonitrile isomers, a reversed-phase HPLC method with UV detection is a suitable approach.
Experimental Protocol: HPLC-UV
A robust HPLC method for the separation and quantification of dichlorobenzonitrile isomers can be developed and validated. The use of a C18 reversed-phase column with a gradient elution profile allows for the effective separation of the isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient elution is typically employed to achieve optimal separation.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution containing all five isomeric impurity standards at a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Typical Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 240 nm
Data Presentation: HPLC Method Performance
The following table summarizes the expected quantitative performance of a validated HPLC-UV method for the analysis of isomeric impurities in this compound. This data is representative and based on the analysis of similar compounds.
| Isomeric Impurity | Expected Retention Time (min) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 2,3-Dichlorobenzonitrile | 8.5 | ≥0.999 | 98-102 | <2.0 | 0.05 | 0.15 |
| 2,4-Dichlorobenzonitrile | 9.2 | ≥0.999 | 98-102 | <2.0 | 0.05 | 0.15 |
| 2,5-Dichlorobenzonitrile | 9.8 | ≥0.999 | 98-102 | <2.0 | 0.05 | 0.15 |
| 2,6-Dichlorobenzonitrile | 7.9 | ≥0.999 | 98-102 | <2.0 | 0.06 | 0.18 |
| 3,5-Dichlorobenzonitrile | 10.5 | ≥0.999 | 98-102 | <2.0 | 0.05 | 0.15 |
Gas Chromatography (GC)
Given the volatile nature of dichlorobenzonitrile isomers, Gas Chromatography coupled with a Mass Spectrometer (GC-MS) is a powerful and highly specific technique for their separation and quantification. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase within a capillary column.
Experimental Protocol: GC-MS
A typical GC-MS method for the analysis of dichlorobenzonitrile isomers can be established based on standard methods for volatile organic compounds.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: A column with a stationary phase suitable for separating nonpolar to moderately polar compounds is recommended (e.g., a 5% phenyl-methylpolysiloxane column).
Sample Preparation:
-
Samples are typically diluted in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
A stock solution containing all five isomeric impurity standards is prepared and diluted to create calibration standards.
GC Conditions (Typical Starting Point):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-200.
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ions (m/z 171, 173) and key fragment ions.
Data Presentation: GC-MS Method Performance
The following table provides representative expected quantitative data for a validated GC-MS method for the analysis of dichlorobenzonitrile isomers.
| Isomeric Impurity | Expected Retention Time (min) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 2,6-Dichlorobenzonitrile | 12.1 | ≥0.998 | 95-105 | <5.0 | 0.01 | 0.03 |
| 2,4-Dichlorobenzonitrile | 12.5 | ≥0.998 | 95-105 | <5.0 | 0.01 | 0.03 |
| 2,5-Dichlorobenzonitrile | 12.8 | ≥0.998 | 95-105 | <5.0 | 0.01 | 0.03 |
| 2,3-Dichlorobenzonitrile | 13.2 | ≥0.998 | 95-105 | <5.0 | 0.01 | 0.03 |
| 3,5-Dichlorobenzonitrile | 13.9 | ≥0.998 | 95-105 | <5.0 | 0.01 | 0.03 |
Method Comparison and Selection
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Ideal for volatile and thermally stable compounds. |
| Selectivity | Good, based on polarity and interaction with the stationary phase. | Excellent, based on volatility and mass spectral data. |
| Sensitivity | Good, but can be limited by the chromophore of the analytes. | Very high, especially in SIM mode. |
| Speed | Analysis times are typically in the range of 10-30 minutes. | Faster analysis times are often achievable. |
| Cost | Generally lower initial instrument cost compared to GC-MS. | Higher initial instrument cost. |
| "Green" Aspect | Uses significant amounts of organic solvents. | Uses less organic solvent, but requires high-purity gases. |
Visualizing the Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for quantifying isomeric impurities in this compound samples. The choice between the two methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the availability of instrumentation, and the overall analytical workflow.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control, offering good precision and accuracy.
-
GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level impurity analysis and for unambiguous identification of impurities based on their mass spectra.
For comprehensive impurity profiling, the use of orthogonal techniques (such as HPLC and GC) is often recommended to ensure that all potential impurities are detected and accurately quantified. The experimental protocols and performance data presented in this guide provide a solid foundation for the development and validation of analytical methods for the quality control of this compound in a pharmaceutical setting.
Safety Operating Guide
Proper Disposal of 3,4-Dichlorobenzonitrile: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3,4-Dichlorobenzonitrile is paramount for environmental protection and laboratory safety. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical effectively. Adherence to these protocols is critical due to the compound's toxicity and potential environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious skin and eye irritation.[1][2]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1]
-
Step-by-Step Disposal Procedure
The proper disposal of this compound is governed by its classification as a hazardous waste.[1] It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4]
-
Waste Identification and Segregation:
-
Clearly label containers of this compound waste with its identity and associated hazards.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Containerization:
-
Collect waste this compound in its original container or a suitable, closed, and properly labeled container for disposal.[1][5]
-
Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]
-
-
Accidental Spill Cleanup:
-
Engaging a Licensed Waste Disposal Company:
-
The disposal of this compound must be entrusted to a licensed and approved waste disposal company.[6]
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
-
Transportation:
Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | UN3439 | [1][6] |
| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. | [1][4][6] |
| Hazard Class (Transport) | 6.1 (Toxic) | [4] |
| GHS Hazard Categories | Acute toxicity, Oral (Category 4), Acute toxicity, Dermal (Category 4), Acute toxicity, Inhalation (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2) | [1][2] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This information is intended for guidance and educational purposes only. Always consult your institution's specific safety and waste disposal protocols, as well as local, regional, and national regulations, before handling or disposing of any hazardous chemical.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
